Ammonium rhodanilate
Description
Structure
2D Structure
Properties
IUPAC Name |
azanium;aniline;chromium(3+);tetrathiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7N.4CHNS.Cr.H3N/c2*7-6-4-2-1-3-5-6;4*2-1-3;;/h2*1-5H,7H2;4*3H;;1H3/q;;;;;;+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUMLPKPKQLKBG-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].[Cr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18CrN7S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10380-20-8 | |
| Record name | Chromate(1-), bis(aniline)tetrakis(isothiocyanato)-, ammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ammonium Rhodanilate from Rhodanilic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ammonium rhodanilate, a complex coordination compound, from its precursor, rhodanilic acid. This document details the underlying chemical principles, experimental protocols, and critical process parameters essential for the successful laboratory-scale preparation of this compound.
Introduction
This compound, systematically named ammonium tetrathiocyanatodianilinechromate(III), is a chromium(III) coordination complex with the chemical formula NH₄[Cr(SCN)₄(C₆H₅NH₂)₂]. It has applications in analytical chemistry, particularly in colorimetric assays and the separation of amino acids.[1] This guide focuses on the most common and foundational method for its synthesis: the neutralization of rhodanilic acid.
The synthesis is a two-stage process. The first stage involves the preparation of the free acid, rhodanilic acid (H[Cr(SCN)₄(C₆H₅NH₂)₂]), from readily available starting materials. The second stage is the conversion of rhodanilic acid to its ammonium salt, this compound. Careful control of reaction conditions, particularly temperature and pH, is crucial for achieving a high yield and purity of the final product.
Synthesis Pathway
The overall synthesis can be represented by the following two-step reaction scheme:
Stage 1: Synthesis of Rhodanilic Acid KCr(SO₄)₂·12H₂O + 4 KSCN + 2 C₆H₅NH₂ → H[Cr(SCN)₄(C₆H₅NH₂)₂] + 2 K₂SO₄ + H₂O + other byproducts
Stage 2: Synthesis of this compound H[Cr(SCN)₄(C₆H₅NH₂)₂] + NH₄OH → NH₄[Cr(SCN)₄(C₆H₅NH₂)₂] + H₂O
A logical workflow for the synthesis is presented below:
References
An In-depth Technical Guide to the Physicochemical Properties of Ammonium Rhodanilate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of ammonium rhodanilate. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in analytical and separation sciences.
Core Physicochemical Properties
This compound, a complex coordination compound, possesses distinct properties that are pivotal for its application in various scientific methodologies. A summary of its key quantitative data is presented below for straightforward reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈CrN₇S₄ | [1][2] |
| Molecular Weight | 488.6 g/mol | [1][3] |
| CAS Number | 10380-20-8 | [1][3] |
| Appearance | Rose-colored platelets | [1] |
| Solubility | Soluble in methanol. As a general rule for ammonium salts, it is expected to be soluble in water. | [1][4] |
| State at Room Temperature | Solid | [1] |
Spectroscopic and Structural Characteristics
The molecular structure of this compound, [NH₄][Cr(SCN)₄(C₆H₅NH₂)₂], is central to its chemical behavior.[3] The complex anion consists of a central chromium(III) ion coordinated to four thiocyanate (SCN⁻) ligands and two neutral aniline (C₆H₅NH₂) molecules.[3] The negative charge of this complex is balanced by a positive ammonium (NH₄⁺) cation.[3] Spectroscopic methods are essential for elucidating this structure.
Vibrational Spectroscopy (FTIR/Raman)
Vibrational spectroscopy provides insights into the bonding modes of the ligands within the complex.[3]
-
Thiocyanate (SCN⁻) Ligand: A sharp and intense absorption band is typically observed in the range of 2050–2100 cm⁻¹, which is characteristic of the C≡N stretching vibration in the thiocyanate ligand coordinated to the chromium center.[3]
-
Aniline (C₆H₅NH₂) Ligand: The presence of aniline ligands is confirmed by characteristic bands corresponding to N-H stretching, C-H stretching, and aromatic ring vibrations.[3]
-
Ammonium (NH₄⁺) Cation: The ammonium counter-ion also displays characteristic vibrational modes.[3]
Electronic Spectroscopy (UV-Vis)
The electronic spectrum of this compound is expected to exhibit absorption bands characteristic of a chromium(III) center in an octahedral or distorted octahedral environment. For Cr(III) complexes, typical d-d transitions observed include ⁴A₂g → ⁴T₂g(F), ⁴A₂g → ⁴T₁g(F), and ⁴A₂g → ⁴T₁g(P).[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum would provide information about the protons in the aniline and ammonium groups. Protons of the aromatic ring of aniline would appear in the aromatic region, while the amine protons of aniline and the protons of the ammonium cation would produce distinct signals.[3]
-
¹³C NMR: The ¹³C NMR spectrum can be used to identify the carbon atoms in the aniline and thiocyanate ligands.[3]
Experimental Protocols
The synthesis of this compound is a well-established process that can be performed at a laboratory scale. The primary route involves the preparation of rhodanilic acid, followed by its neutralization with ammonium hydroxide.[3]
Synthesis of Rhodanilic Acid (Precursor)
-
Reaction Setup: React chrome alum (potassium chromium(III) sulfate), potassium thiocyanate, and aniline.[3]
-
pH Control: Maintain acidic conditions, with a pH optimized between 2.0 and 3.5, to prevent the decomposition of the thiocyanate ligand.[3]
Synthesis of this compound
-
Suspension: Prepare a methanolic suspension of the synthesized rhodanilic acid.[3]
-
Neutralization: Add ammonium hydroxide dropwise to the suspension.[3]
-
Temperature Control: It is crucial to maintain a low temperature, between 0–5°C, during the addition of ammonium hydroxide to prevent the dissociation of the aniline and thiocyanate ligands from the chromium center. Exceeding 10°C can lead to lower yields and impurities.[3]
-
pH Adjustment: The final pH of the solution should be carefully controlled to ensure the complete neutralization of the rhodanilic acid and the stability of the final product. Excessively alkaline conditions should be avoided as they can promote the decomposition of the complex.[3]
Applications in Analytical Chemistry
This compound has found significant application in analytical chemistry, primarily due to its ability to form distinct complexes and its selective reactivity.
-
Amino Acid Separation: Historically, one of its most notable uses is in the selective precipitation of proline and hydroxyproline from complex mixtures like protein hydrolysates.[3] This selectivity is attributed to the specific chemical interactions between the rhodanilate anion and the imino acids.[3]
-
High-Performance Liquid Chromatography (HPLC): In modern analytical techniques, it is employed in HPLC systems to improve the resolution of complex mixtures, particularly in the separation of amino acids.[1][3]
-
Colorimetric Assays: Its characteristic color and reactivity make it a useful reagent in colorimetric assays for the detection and quantification of specific analytes.[1][3]
Visualizing Methodologies and Relationships
To better illustrate the experimental and logical frameworks associated with this compound, the following diagrams are provided.
References
Ammonium rhodanilate CAS number and molecular structure
CAS Number: 10380-20-8
Synonyms: Ammonium dianilinetetrathiocyanochromate(III), Rhodanilic Acid Ammonium Salt, Ammonium tetraisothiocyanatobis(aniline)chromate(III)
This technical guide provides a comprehensive overview of ammonium rhodanilate, a complex coordination compound. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry, summarizing its chemical structure, properties, synthesis, and potential applications.
Molecular Structure and Properties
This compound is an inorganic coordination compound with the central feature being the complex anion, [Cr(SCN)₄(C₆H₅NH₂)₂]⁻. In this complex, a central chromium(III) ion is octahedrally coordinated to four thiocyanate (SCN⁻) ligands and two neutral aniline (C₆H₅NH₂) molecules. The negative charge of this complex is balanced by a single ammonium (NH₄⁺) cation.[1] The presence of the bulky, aromatic aniline ligands distinguishes it from the structurally similar Reinecke's salt, NH₄[Cr(NCS)₄(NH₃)₂], influencing its chemical properties and selectivity in certain applications.[1]
Quantitative Data
The physical and chemical properties of this compound are summarized in the table below. Note that some data, such as specific spectroscopic peak assignments, are not widely reported in publicly available literature and the provided ranges are based on typical values for the constituent functional groups.
| Property | Value | Reference(s) |
| CAS Number | 10380-20-8 | [2] |
| Molecular Formula | C₁₆H₁₈CrN₇S₄ | [2] |
| Molecular Weight | 488.6 g/mol | [2] |
| Appearance | Rose-colored platelets | [2] |
| Solubility | Soluble in methanol | [2] |
| Boiling Point | 184.4 °C at 760 mmHg | [1] |
| Flash Point | 70 °C | [1] |
| Vapor Pressure | 0.733 mmHg at 25 °C | [1] |
| FT-IR (SCN⁻ stretch) | Sharp peak expected in the 2050–2100 cm⁻¹ range, confirming coordination. | |
| UV-Vis (LMCT) | Ligand-to-metal charge transfer bands expected in the 450–550 nm range for Cr(III)-SCN transitions. |
Synthesis and Purification
This compound is typically synthesized via a two-step process, starting with the formation of its precursor, rhodanilic acid, followed by neutralization to form the ammonium salt.
Experimental Protocol: Synthesis Outline
Step 1: Synthesis of Rhodanilic Acid Rhodanilic acid is prepared from chrome alum (KCr(SO₄)₂·12H₂O), potassium thiocyanate (KSCN), and aniline (C₆H₅NH₂).[2] This step involves the substitution of ligands on the chromium center to form the [Cr(SCN)₄(C₆H₅NH₂)₂]⁻ complex in its acidic form. The reaction is typically carried out under acidic conditions (pH 2.0-3.5).
Step 2: Formation of this compound The rhodanilic acid precursor is converted to its ammonium salt through neutralization with ammonium hydroxide (NH₄OH).[1]
-
A suspension of rhodanilic acid is prepared in methanol.
-
The suspension is cooled to a temperature between 0–5 °C. This low temperature is critical to prevent the dissociation of the aniline and thiocyanate ligands from the chromium center.[1]
-
Ammonium hydroxide is added dropwise to the cooled suspension with stirring until the reaction is complete, typically maintaining a pH in the narrow alkaline range of 8.5–9.0 to stabilize the final product.[1]
-
The resulting this compound precipitates from the solution.
Purification Protocol
The crude product can be purified using the following techniques:
-
Recrystallization: The solid is dissolved in a minimal amount of a hot solvent, such as aqueous ethanol or dimethylformamide (DMF). The solution is then allowed to cool slowly. For DMF, cooling to as low as -20 °C can effectively induce the crystallization of the purified product. This process can be repeated to achieve purity levels exceeding 99%.
-
Lyophilization (Freeze-Drying): As the compound can be hygroscopic, lyophilization is an effective method for removing residual solvent and moisture. The purified product is frozen, and a high vacuum (<0.1 mBar) is applied, causing the solvent to sublimate. This preserves the crystalline structure of the final product.
Synthesis Workflow
Applications in Research
This compound has been identified as a reagent with potential applications in analytical and separation sciences, although its use has been largely superseded by modern chromatographic techniques.
Colorimetric Assays
The compound has been noted for its use as a reagent in colorimetric assays.[2] Its interaction with specific analytes can lead to measurable changes in color, allowing for their detection and quantification. However, specific protocols detailing its use for this purpose are not well-documented in recent literature.
Amino Acid Separation
Logical Workflow for Amino Acid Precipitation
The following diagram illustrates the logical steps for a potential, though not experimentally detailed, application in the selective separation of amino acids.
References
The Structural Elucidation of Ammonium Rhodanilate Hydrate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
Ammonium rhodanilate hydrate, a complex coordination compound, presents a multifaceted crystal structure stabilized by a network of intermolecular forces. This document provides a comprehensive technical guide to its synthesis, structural characteristics, and the experimental methodologies employed for its analysis. While a definitive single-crystal X-ray diffraction study with complete atomic coordinates is not publicly available in the cited literature, this paper consolidates the existing knowledge to offer a detailed overview for research and development purposes. The compound, with the formula C₁₆H₁₈CrN₇S₄·1.5H₂O, is composed of a central chromium(III) ion coordinated to four thiocyanate ligands and two aniline molecules, with an ammonium cation providing charge neutrality.[1] Its rose-colored platelet morphology and solubility in methanol are key physical characteristics.[1]
Introduction
This compound is a chromium(III) coordination complex. The central chromium atom is octahedrally coordinated, and the compound's structure is further defined by the presence of an ammonium counter-ion and water molecules of hydration.[1][2] These components are held together in the crystal lattice by hydrogen bonds and potential cation-π interactions.[2] Understanding the precise three-dimensional arrangement of atoms in this compound is crucial for predicting its chemical reactivity, stability, and potential applications.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound hydrate is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈CrN₇S₄ | [1] |
| Molecular Weight | 488.6 g/mol | [1] |
| Hydration State | 1.5 H₂O molecules per formula unit | [1] |
| Physical Appearance | Rose-colored platelets | [1] |
| State at Room Temperature | Solid | [1] |
| Solubility | Soluble in methanol | [1] |
| CAS Number | 10380-20-8 | [1] |
Synthesis and Experimental Protocols
Two primary synthetic pathways for this compound have been described in the literature: the neutralization of rhodanilic acid and an aminolysis with ligand substitution route.[2]
Neutralization of Rhodanilic Acid
This is a two-stage process that begins with the synthesis of the precursor, rhodanilic acid.[2]
Stage 1: Synthesis of Rhodanilic Acid Rhodanilic acid (H[Cr(SCN)₄(C₆H₅NH₂)₂]) is typically prepared by reacting chrome alum (KCr(SO₄)₂·12H₂O) with potassium thiocyanate (KSCN) and aniline (C₆H₅NH₂) under acidic conditions.[2]
Stage 2: Neutralization The synthesized rhodanilic acid is then neutralized with ammonium hydroxide (NH₄OH) to yield this compound.[2]
Aminolysis and Ligand Substitution
This alternative method involves a series of ligand substitution reactions.[2]
Stage 1: Precursor Formation Chromium(III) thiocyanate (Cr(SCN)₃) is prepared, often by reacting chromium(III) chloride (CrCl₃) with an excess of potassium thiocyanate.[2]
Stage 2: Ligand Substitution The Cr(SCN)₃ is refluxed with aniline in an ethanol solvent, forming a chromium-aniline intermediate, Cr(SCN)₃(C₆H₅NH₂)₃.[2]
Stage 3: Ammonium Incorporation The intermediate is treated with ammonium hydroxide, leading to the formation of this compound.[2] It is crucial to maintain a low temperature (below 10°C) during this stage to prevent ligand degradation.[2]
Caption: Synthesis pathways for this compound.
Structural Characterization
The determination of the molecular structure and bonding in this compound relies on various spectroscopic and diffraction techniques.
Spectroscopic Methods
-
Vibrational Spectroscopy (FTIR and Raman): These techniques are essential for identifying the bonding modes of the ligands. The coordination of the thiocyanate (SCN⁻) ligand to the chromium center can be confirmed by characteristic sharp and intense absorption bands in the FTIR spectrum.[2]
-
Powder X-ray Diffraction (PXRD): PXRD is used to confirm the crystalline nature of the synthesized product. A crystalline sample will produce a pattern of sharp peaks, whereas an amorphous sample will show broad humps.[2] For quality control, the experimental PXRD pattern of a new batch is compared against a reference pattern from a crystallographic database or a calculated pattern from single-crystal XRD data to ensure the correct crystalline phase has been obtained.[2]
Single-Crystal X-ray Diffraction
-
The octahedral coordination geometry around the chromium(III) center.
-
The bonding mode of the thiocyanate ligands (N-bonded vs. S-bonded).
-
Precise bond lengths between the chromium atom and the nitrogen atoms of the aniline and thiocyanate ligands.
-
Bond angles within the [Cr(SCN)₄(C₆H₅NH₂)₂]⁻ anion.
-
The position of the ammonium cation and the water molecules.
-
The intricate network of hydrogen-bonding interactions.
Intermolecular Interactions and Crystal Packing
The crystal lattice of this compound hydrate is stabilized by a network of non-covalent interactions.
-
Hydrogen Bonding: The primary hydrogen bond donors are the hydrogen atoms of the ammonium cation (NH₄⁺) and the amine groups (-NH₂) of the two aniline ligands.[2] The potential acceptors are the nitrogen and sulfur atoms of the four thiocyanate ligands and the oxygen atoms of the water molecules.[2]
-
Cation-π Interactions: Another potential stabilizing force is the cation-π interaction between the ammonium (NH₄⁺) cation and the electron-rich aromatic π-system of the aniline ligands.[2]
Caption: Key intermolecular forces in the crystal lattice.
Conclusion
This compound hydrate is a coordination complex with a rich structural chemistry defined by its central chromium ion, organic ligands, counter-ion, and water of hydration. While detailed crystallographic data remains to be fully publicly documented, the synthesis and general structural features are understood. The synthetic routes are well-established, and a combination of spectroscopic and diffraction methods provides a robust framework for its characterization. Further investigation via single-crystal X-ray diffraction would provide invaluable, atom-level insights into its structure, paving the way for a deeper understanding of its properties and potential applications.
References
Solubility of Ammonium Rhodanilate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of ammonium rhodanilate, more formally known as ammonium tetrathiocyanatodiamminechromate(III) or Reinecke's salt. While precise quantitative solubility data in organic solvents is not extensively available in published literature, this document consolidates the existing qualitative information and presents detailed experimental protocols for its determination. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are investigating the properties of this compound.
Introduction
This compound, commonly referred to as Reinecke's salt, is a coordination compound with the chemical formula NH₄[Cr(NCS)₄(NH₃)₂]·H₂O.[1][2] It presents as a dark-red crystalline powder.[3][4] The compound is known for its utility as a precipitating agent for primary and secondary amines, as well as certain amino acids like proline and hydroxyproline.[1][5] Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and analytical methodologies within research and drug development.
Chemical and Physical Properties
-
Chemical Formula: C₄H₁₂CrN₇OS₄
-
Melting Point: Decomposes at 268-272 °C[4]
Solubility Data
| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100g of solvent) |
| Water | H₂O | Soluble in hot water, sparingly soluble in cold water.[4][5][7] | Data not available |
| Ethanol | C₂H₅OH | Soluble[1][2], slightly soluble[3] | Data not available |
| Acetone | C₃H₆O | Soluble[1][2] | Data not available |
| Benzene | C₆H₆ | Insoluble | Data not available |
It is important to note that solutions of Reinecke's salt, whether aqueous or alcoholic, can decompose slowly at room temperature in the dark and more rapidly at higher temperatures or in sunlight.[5]
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols are provided as a guide. These methods are standard laboratory procedures for determining the solubility of coordination compounds.
Gravimetric Method
This method involves preparing a saturated solution of this compound in the solvent of interest, evaporating a known volume of the saturated solution, and weighing the resulting solid residue.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed, temperature-controlled vessel.
-
Agitate the mixture using a magnetic stirrer or a shaker bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).
-
-
Separation of Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a precise volume (e.g., 10 mL) of the clear, saturated supernatant using a calibrated volumetric pipette. To avoid transferring any solid particles, a syringe with a filter can be used.
-
-
Evaporation and Weighing:
-
Transfer the known volume of the saturated solution to a pre-weighed, dry evaporating dish.
-
Gently evaporate the solvent under a fume hood. For volatile solvents, this can be done at room temperature or with gentle heating. For less volatile solvents, a rotary evaporator or a vacuum oven at a suitable temperature can be used.
-
Once the solvent is completely evaporated, dry the evaporating dish containing the solid residue in a desiccator to a constant weight.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Weight of residue (g) / Volume of aliquot (mL)) * 100
-
References
Spectroscopic Properties of Ammonium Rhodanilate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium rhodanilate, with the chemical formula C₁₆H₁₈CrN₇S₄, is a complex coordination compound featuring a central chromium(III) ion.[1][2] This document provides a comprehensive overview of its spectroscopic properties, drawing from available scientific literature. It is intended to serve as a technical guide for researchers and professionals in drug development and related scientific fields. The compound typically appears as rose-colored platelets and is soluble in methanol.[1]
Synthesis of this compound
This compound is synthesized via a two-step process. The first step involves the formation of rhodanilic acid, which is then neutralized with ammonium hydroxide to yield the final product.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
Chrome alum (KCr(SO₄)₂·12H₂O)
-
Potassium thiocyanate (KSCN)
-
Aniline (C₆H₅NH₂)
-
Ammonium hydroxide (NH₄OH)
-
Methanol
Procedure:
-
Synthesis of Rhodanilic Acid:
-
React chrome alum with an excess of potassium thiocyanate and aniline in an acidic aqueous solution. This reaction forms the rhodanilic acid precursor, H[Cr(SCN)₄(C₆H₅NH₂)₂].[3]
-
-
Formation of this compound:
-
Suspend the synthesized rhodanilic acid in methanol.
-
Cool the suspension to a temperature between 0-5°C in an ice bath.[3]
-
Slowly add ammonium hydroxide dropwise to the cooled suspension while stirring continuously.
-
Carefully monitor the pH of the reaction mixture, maintaining it within a narrow alkaline range of 8.5-9.0.[3] This is crucial for stabilizing the ammonium counter-ion and ensuring complete neutralization.
-
Maintaining the low temperature is essential to prevent the dissociation of the aniline and thiocyanate ligands from the chromium center.[3]
-
The resulting precipitate of this compound is then collected, for example, by filtration.
-
Safety Precautions: Aniline is toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn throughout the procedure.
Spectroscopic Data
The spectroscopic properties of this compound are primarily determined by the central chromium(III) ion and its coordination environment with thiocyanate and aniline ligands.
UV-Visible Spectroscopy
The electronic spectrum of this compound is expected to exhibit absorption bands characteristic of a chromium(III) center in a distorted octahedral geometry.[3]
| Parameter | Value/Description |
| λmax | Expected to show multiple bands corresponding to d-d transitions. |
| Molar Absorptivity (ε) | Not specified in available literature. |
| Expected Transitions | ⁴A₂g → ⁴T₂g(F), ⁴A₂g → ⁴T₁g(F), and ⁴A₂g → ⁴T₁g(P).[3] |
Fluorescence Spectroscopy
| Parameter | Value/Description |
| Excitation Wavelength | Not specified in available literature. |
| Emission Wavelength | Not specified in available literature. |
| Quantum Yield | Not specified in available literature. |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the thiocyanate and aniline ligands, and the ammonium cation.[3]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Thiocyanate (SCN⁻) | C≡N stretch | 2050 - 2100[3] |
| C-S stretch | 780 - 840[3] | |
| Aniline (C₆H₅NH₂) | N-H stretching | Characteristic bands expected.[3] |
| C-H stretching | Characteristic bands expected.[3] | |
| Aromatic ring vibrations | Characteristic bands expected.[3] | |
| Ammonium (NH₄⁺) | ν₃ (Asymmetric Stretch) | ~3190[3] |
| ν₄ (Asymmetric Bend) | ~1432[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides insight into the local chemical environment of the protons and carbon atoms within the aniline and ammonium components of the complex.[3]
¹H NMR
| Proton Environment | Expected Chemical Shift Region |
| Aniline (Aromatic) | Aromatic region. |
| Aniline (Amine) | Distinct signal, influenced by coordination and hydrogen bonding.[3] |
| Ammonium | Distinct signal, influenced by coordination and hydrogen bonding.[3] |
¹³C NMR
| Carbon Environment | Expected Chemical Shift Region |
| Aniline (Aromatic) | Downfield region.[3] |
| Thiocyanate | Characteristic signal.[3] |
Experimental Protocols for Spectroscopic Analysis
UV-Visible Spectroscopy
-
Prepare a dilute solution of this compound in a suitable solvent, such as methanol.
-
Use a calibrated UV-Vis spectrophotometer.
-
Record the absorbance spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the wavelengths of maximum absorbance (λmax).
-
To determine molar absorptivity, prepare a series of solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration and determine the molar absorptivity from the slope of the resulting line (Beer-Lambert Law).
Fluorescence Spectroscopy
-
Dissolve the this compound sample in an appropriate solvent.
-
Use a spectrofluorometer.
-
Determine the optimal excitation wavelength by scanning the excitation spectrum while monitoring the emission at an estimated wavelength.
-
With the optimal excitation wavelength, scan the emission spectrum to determine the emission maximum.
-
Quantum yield can be determined relative to a standard of known quantum yield.
Infrared (IR) Spectroscopy
-
Prepare the sample, typically as a solid mixed with KBr to form a pellet, or as a mull.
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve the this compound sample in a suitable deuterated solvent.
-
Use a high-resolution NMR spectrometer.
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.
Applications and Workflows
This compound has been noted for its application in the separation of amino acids using High-Performance Liquid Chromatography (HPLC).[1]
Logical Relationships and Workflows
References
- 1. Synthesis, characterization, antibacterial studies and quantum-chemical investigation of the new fluorescent Cr(III) complexes - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and Characterisation of Luminescent [CrIII 2L(μ‐carboxylato)]3+ Complexes with High‐Spin S=3 Ground States (L=N6S2 donor ligand) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 10380-20-8 | Benchchem [benchchem.com]
- 4. Emission and absorption studies of octahedral chromium (III) complexes - UBC Library Open Collections [open.library.ubc.ca]
The Forgotten Reagent: A Technical Guide to the Historical Applications of Ammonium Rhodanilate in Biochemistry
For researchers, scientists, and professionals in drug development, an understanding of historical biochemical techniques provides a foundational context for modern methodologies. Among the many reagents that have fallen into disuse, ammonium rhodanilate holds a significant, if niche, place in the annals of protein chemistry. This technical guide serves to elucidate the core historical applications of this compound, providing detailed experimental protocols and quantitative data where available, and exploring its logical and experimental workflows through visual diagrams.
Introduction to this compound
This compound, systematically named ammonium tetrathiocyanatodianilinechromate(III), is a complex salt with the chemical formula NH₄[Cr(SCN)₄(C₆H₅NH₂)₂]. Its historical importance is primarily linked to the selective precipitation of specific amino acids, a critical step in the analysis of protein composition before the advent of modern chromatographic techniques.[1] Its utility stemmed from the specific interactions facilitated by its aniline groups, allowing for the separation of otherwise difficult-to-isolate amino acids.[1]
Core Application: Selective Precipitation of Amino Acids
The most prominent historical application of this compound in biochemistry was the selective precipitation and isolation of the amino acids L-proline and L-hydroxyproline from complex mixtures derived from protein hydrolysates.[1] This method was notably employed in the laboratory of the distinguished biochemist Max Bergmann and was a key technique used by William Howard Stein in his doctoral research on the amino acid composition of elastin in 1937.[1] This foundational work contributed to the body of knowledge that eventually led to Stein's Nobel Prize in Chemistry in 1972 for his work on the relationship between the structure and function of the active center of the ribonuclease molecule.[1]
Mechanism of Selective Precipitation
The selectivity of this compound for proline and hydroxyproline is attributed to the formation of sparingly soluble salts with these specific amino acids. The bulky, aromatic aniline ligands of the rhodanilate anion, [Cr(SCN)₄(C₆H₅NH₂)₂]⁻, are thought to interact favorably with the cyclic structures of proline and hydroxyproline, leading to the formation of a stable, precipitatable complex.
A structurally similar compound, Reinecke's salt (ammonium tetrathiocyanatodiamminechromate(III)), which contains ammonia ligands instead of aniline, was also used for the precipitation of primary and secondary amines, including proline and hydroxyproline.[1][2][3] The presence of the bulkier aniline ligands in this compound, however, conferred a higher degree of selectivity for proline and hydroxyproline.[1]
Experimental Protocol: Isolation of Proline from a Protein Hydrolysate
The following is a generalized experimental protocol for the isolation of proline using this compound, based on historical accounts. It is important to note that specific concentrations and volumes would have been adapted based on the protein source and the expected yield of proline.
Objective: To selectively precipitate and isolate L-proline from a complex mixture of amino acids obtained from a protein hydrolysate.
Materials:
-
Protein hydrolysate (containing a mixture of amino acids)
-
This compound solution (saturated aqueous solution)
-
Pyridine
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Filter paper
-
Centrifuge and centrifuge tubes
-
Beakers and flasks
Procedure:
-
Preparation of the Protein Hydrolysate: A purified protein sample is first hydrolyzed to its constituent amino acids. This is typically achieved by refluxing the protein with a strong acid (e.g., 6M HCl) for 24 hours. The excess acid is then removed by evaporation under reduced pressure. The resulting amino acid mixture is dissolved in a minimal amount of distilled water.
-
Precipitation of Proline Rhodanilate:
-
The pH of the amino acid solution is adjusted to be slightly acidic.
-
A saturated aqueous solution of this compound is added dropwise to the amino acid mixture with constant stirring.
-
The formation of a precipitate (proline rhodanilate) will be observed.
-
The mixture is allowed to stand, often at a reduced temperature (e.g., 4°C), for several hours to ensure complete precipitation.
-
-
Isolation of the Precipitate:
-
The precipitate is collected by filtration or centrifugation.
-
The collected precipitate is washed with a small amount of cold water to remove any co-precipitated impurities.
-
-
Decomposition of the Rhodanilate Complex:
-
The isolated proline rhodanilate precipitate is suspended in pyridine.
-
Pyridine acts to decompose the rhodanilate complex, liberating the free proline into the solution.[1]
-
-
Recovery of Proline:
-
The insoluble byproducts of the decomposition are removed by filtration.
-
The pyridine is removed from the filtrate by evaporation.
-
The remaining residue, containing proline, is then further purified, often by recrystallization from a suitable solvent (e.g., ethanol/water mixtures).
-
The following diagram illustrates the logical workflow of this experimental protocol.
Other Biochemical Applications
While the selective precipitation of amino acids remains its most significant historical application, this compound has been mentioned in the context of other biochemical and analytical techniques.
Enzyme Activity Studies
This compound has been employed in biochemical assays to study enzyme activity and metabolic pathways, where it may function as a substrate or an inhibitor.[4] However, detailed historical records providing specific examples of enzymes and the corresponding kinetic data are scarce in the readily available literature. The reactivity of the thiocyanate ligands and the central chromium ion could potentially allow for interactions with enzyme active sites, leading to inhibition.
Colorimetric Assays and Metal Ion Detection
The compound has found use in colorimetric assays, where its interaction with specific analytes leads to a measurable color change, enabling their quantification.[4] Furthermore, its ability to form complexes with certain metal ions allows for their selective detection.[4] These applications, however, are not as well-documented in a biochemical context as its use in amino acid separation.
High-Performance Liquid Chromatography (HPLC)
In more contemporary times, this compound has been used in high-performance liquid chromatography (HPLC) systems to enhance the resolution of complex mixtures, particularly in the separation of amino acids.[1][4] In this application, it is likely used as an ion-pairing reagent or for pre-column derivatization to improve the chromatographic separation of amino acids.
Quantitative Data Summary
Detailed quantitative data from the historical period of this compound's primary use is not extensively tabulated in modern databases. The following table provides a summary of the known properties of the closely related and more extensively studied Reinecke's salt, which can serve as a point of reference.
| Property | Value | Reference |
| Reinecke's Salt | ||
| Chemical Formula | NH₄[Cr(NCS)₄(NH₃)₂]·H₂O | [3] |
| Molar Mass | 354.42 g/mol | [3] |
| Appearance | Dark-red crystalline solid | [3] |
| Melting Point | 270 °C (decomposes) | [3] |
| Solubility in Water | Soluble in hot water | [3] |
| Solubility in Other Solvents | Soluble in acetone and ethanol | [3] |
Conclusion
This compound, while now largely superseded by more efficient and sensitive techniques like chromatography and mass spectrometry, played a crucial role in the early days of protein biochemistry. Its ability to selectively precipitate proline and hydroxyproline provided a vital tool for amino acid analysis, contributing to a deeper understanding of protein composition. This technical guide has aimed to consolidate the historical applications of this forgotten reagent, providing a glimpse into the ingenuity of early biochemists and the evolution of analytical techniques in the life sciences. For the modern researcher, this historical perspective underscores the foundational principles of specificity and selective separation that continue to drive innovation in biochemical analysis and drug development.
References
An In-depth Technical Guide to the Coordination Chemistry of Rhodizonate Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rhodizonate anion (C₆O₆²⁻), the dianion of rhodizonic acid, is a fascinating oxocarbon ligand that has garnered significant interest in coordination chemistry. Its unique electronic structure and array of oxygen donor atoms allow it to form a variety of coordination complexes with a wide range of metal ions. While historically known for its role as a qualitative analytical reagent, particularly for the detection of lead, recent research has delved deeper into the structural, spectroscopic, and electrochemical properties of its metal complexes. This guide provides a comprehensive overview of the coordination chemistry of rhodizonate, focusing on its synthesis, structural characterization, and physicochemical properties, with a particular emphasis on experimental methodologies and data.
Synthesis of Metal Rhodizonate Complexes
The synthesis of metal rhodizonate complexes is often challenged by the limited stability of the rhodizonate ligand in aqueous solutions, where it can undergo decomposition. To circumvent this, synthetic strategies often employ mixed solvent systems, such as water-ethanol or water-acetone mixtures, which enhance the stability of the ligand.[1][2] The general synthetic approach involves the reaction of a soluble metal salt with a solution of sodium rhodizonate, leading to the precipitation of the metal rhodizonate complex.
General Experimental Protocol for the Synthesis of Divalent Metal Rhodizonate Complexes
A typical procedure for the synthesis of divalent metal (e.g., Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) rhodizonate complexes is as follows:
-
Preparation of the Ligand Solution: A fresh solution of sodium rhodizonate (Na₂C₆O₆) is prepared in a deoxygenated mixed solvent system (e.g., 50:50 water:ethanol) to the desired concentration. Due to the instability of the rhodizonate anion, it is crucial to use the solution shortly after preparation.
-
Preparation of the Metal Salt Solution: A solution of the corresponding divalent metal salt (e.g., chloride, nitrate, or acetate salt) is prepared in the same mixed solvent system.
-
Reaction and Precipitation: The metal salt solution is added dropwise to the stirred sodium rhodizonate solution at room temperature. The formation of a precipitate is typically observed immediately. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Isolation and Purification: The resulting precipitate is isolated by vacuum filtration, washed with the mixed solvent to remove any unreacted starting materials and byproducts, and subsequently dried under vacuum.
The stoichiometry of the resulting complexes is generally of the formula M(C₆O₆)·nH₂O.[1]
Structural Characterization
The structural elucidation of metal rhodizonate complexes is primarily achieved through X-ray diffraction techniques, complemented by spectroscopic methods.
X-ray Diffraction
Powder X-ray diffraction (PXRD) has been instrumental in determining the crystal systems and space groups of several divalent transition metal rhodizonate complexes. A series of isostructural complexes have been reported for Mn²⁺, Co²⁺, Ni²⁺, and Zn²⁺, which crystallize in the orthorhombic system with the space group Pmmm. The copper(II) rhodizonate complex, however, exhibits a different crystal structure, belonging to the monoclinic system with the space group P2/m.[1]
Table 1: Crystallographic Data for Divalent Metal Rhodizonate Complexes
| Metal Ion | Crystal System | Space Group |
| Mn²⁺ | Orthorhombic | Pmmm |
| Co²⁺ | Orthorhombic | Pmmm |
| Ni²⁺ | Orthorhombic | Pmmm |
| Zn²⁺ | Orthorhombic | Pmmm |
| Cu²⁺ | Monoclinic | P2/m |
Data sourced from powder X-ray diffraction studies.[1]
Spectroscopic Properties
The coordination of the rhodizonate ligand to a metal center induces significant changes in its spectroscopic signatures. FT-IR, Raman, UV-Vis, and NMR spectroscopy are powerful tools for characterizing these complexes.
Vibrational Spectroscopy (FT-IR and Raman)
The coordination of the rhodizonate anion to a metal ion is clearly evidenced by shifts in the vibrational frequencies of the C=O and C=C stretching modes in the FT-IR and Raman spectra. The strong absorption bands in the 1700-1500 cm⁻¹ region of the free rhodizonate ion's spectrum, corresponding to the C=O stretching vibrations, are particularly sensitive to coordination and often exhibit shifts to lower frequencies and splitting upon complexation.[1] This is indicative of a decrease in the C=O bond order due to the donation of electron density to the metal center and a reduction in the symmetry of the ligand.[1]
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy is a valuable technique for monitoring the formation of rhodizonate complexes in solution and for investigating their electronic properties. The titration of a sodium rhodizonate solution with a metal cation leads to notable changes in the absorption spectrum, indicating complex formation.[2] The intense color of many metal rhodizonate complexes arises from ligand-to-metal charge transfer (LMCT) transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy can provide insights into the structure of rhodizonate and its complexes. The ¹³C NMR spectrum of rhodizonic acid in an acidic aqueous medium shows three distinct peaks, while in an alkaline medium, a single signal is observed due to the higher symmetry of the dianion.[3] Upon coordination to a metal, changes in the chemical shifts of the carbon atoms in the rhodizonate ring are expected, reflecting the altered electronic environment. Studies have utilized ¹³C NMR to characterize the formation of rhodizonate complexes with divalent metals.[2]
Application in Lead Detection
One of the most well-established applications of rhodizonate coordination chemistry is the colorimetric detection of lead. The sodium rhodizonate test is a highly sensitive and specific method used in various fields, including forensic science for the detection of gunshot residue and in environmental analysis for screening lead contamination.[1]
The test is based on the formation of a brightly colored lead-rhodizonate complex. In the presence of lead ions, the yellow-orange rhodizonate solution turns to a characteristic pink, red, or purple color, depending on the conditions.[4]
Experimental Workflow for Lead Detection
The following diagram illustrates a simplified workflow for the qualitative detection of lead using the sodium rhodizonate test.
Caption: A simplified workflow for the qualitative detection of lead using the sodium rhodizonate test.
Conclusion
The coordination chemistry of the rhodizonate ligand continues to be an active area of research. While its application in lead detection is well-established, a deeper understanding of the fundamental properties of its metal complexes is crucial for the development of new materials and analytical methods. This guide has provided an overview of the synthesis, structural characterization, and spectroscopic properties of metal rhodizonate complexes, highlighting the experimental techniques employed in their study. Future research, particularly single-crystal X-ray diffraction studies, will be invaluable in providing more detailed structural information and further elucidating the intriguing coordination behavior of this versatile oxocarbon ligand.
References
Health and safety considerations for Ammonium rhodanilate
An In-depth Technical Guide to the Health and Safety of Ammonium Rhodanilate
Synonyms: Ammonium Thiocyanate, Ammonium Rhodanate
This technical guide provides comprehensive health and safety information for this compound, also known as Ammonium thiocyanate. It is intended for researchers, scientists, and drug development professionals who handle this compound. This guide covers toxicology, handling procedures, emergency protocols, and the mechanisms of toxicity.
Chemical and Physical Properties
This compound is a colorless crystalline solid that is soluble in water. It is used in various applications including chemical analysis, photography, and as a fertilizer.[1]
| Property | Value |
| Molecular Formula | CH₄N₂S |
| CAS Number | 1762-95-4 |
| Molar Mass | 76.12 g/mol |
| Appearance | Colorless crystalline solid |
| Solubility | Soluble in water |
Toxicological Data
This compound is harmful if swallowed, in contact with skin, or if inhaled.[2][3] Prolonged or repeated exposure may cause skin eruptions and nervous system disturbances.[1]
Quantitative Toxicity Data
| Test | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 750 mg/kg | [3] |
| LC₅₀ | Oncorhynchus mykiss (Rainbow Trout) | Aquatic | 65 mg/L (96 hours) |
Experimental Protocols
Detailed experimental protocols for the toxicological data presented above are based on internationally recognized guidelines.
Acute Oral Toxicity (LD₅₀) - Rat
This protocol is based on the principles of the OECD Guideline 401 for Acute Oral Toxicity.
-
Test Animals: Healthy, young adult rats of a commonly used laboratory strain are selected. Animals are fasted overnight prior to administration of the substance.
-
Dosage: A single dose of this compound is administered by oral gavage. The dose is calculated based on the animal's body weight.
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.
-
Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes.
-
Data Analysis: The LD₅₀ value, the dose estimated to be lethal to 50% of the test animals, is calculated using appropriate statistical methods.
Fish Acute Toxicity (LC₅₀)
This protocol is based on the principles of the OECD Guideline 203 for Fish, Acute Toxicity Test.[4]
-
Test Species: A standard fish species, such as the Rainbow Trout (Oncorhynchus mykiss), is used.
-
Test Conditions: Fish are exposed to a range of concentrations of this compound in water for a period of 96 hours. The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.[4][5]
-
Observation: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.[4]
-
Data Analysis: The LC₅₀ value, the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period, is determined.[4]
Mechanism of Toxicity Signaling Pathway
The toxicity of this compound is primarily attributed to the thiocyanate ion (SCN⁻). Thiocyanate is a competitive inhibitor of the sodium-iodide symporter (NIS), a protein crucial for the uptake of iodide into the thyroid gland.[6] Inhibition of NIS disrupts the synthesis of thyroid hormones.
Caption: Thiocyanate inhibition of the sodium-iodide symporter in the thyroid.
Health and Safety Considerations
Hazard Classification
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful)[3]
-
Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)
-
Hazardous to the Aquatic Environment (Chronic): Category 3 (Harmful to aquatic life with long lasting effects)[3]
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably under a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from incompatible materials such as strong acids and oxidizing agents.
Emergency Procedures
In the event of exposure or a spill, follow these procedures:
Caption: Emergency response workflow for this compound exposure or spill.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
-
Spills: For small spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid creating dust. For large spills, evacuate the area and contact emergency services.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter drains or waterways.
References
- 1. Evaluation of potential sodium-iodide symporter (NIS) inhibitors using a secondary Fischer rat thyroid follicular cell (FRTL-5) radioactive iodide uptake (RAIU) assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neutronco.com [neutronco.com]
- 3. researchgate.net [researchgate.net]
- 4. www2.gov.bc.ca [www2.gov.bc.ca]
- 5. The Placenta Is Capable of Compensating for Smoking-Induced Thiocyanate Inhibition of Its Iodide Symporter [thyroid.org]
- 6. Associations between exposure to sodium/iodide symporter inhibitors and markers of thyroid function: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Gravimetric Determination of Proline Using Ammonium Rhodanilate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium rhodanilate, chemically known as ammonium tetrathiocyanatodianilinechromate(III), is a complex salt that has historically been employed for the selective precipitation of certain amino acids, most notably proline. Its utility lies in the formation of a sparingly soluble salt with proline under specific pH conditions, allowing for the separation and quantification of this imino acid from complex mixtures such as protein hydrolysates. While modern chromatographic techniques are now more commonplace for amino acid analysis, the this compound method provides a foundational understanding of classical biochemical separation techniques and may still find application in specific preparative or analytical scenarios.
This document provides a detailed protocol for the gravimetric determination of proline using this compound. It is intended to guide researchers in the principles and practical execution of this classical biochemical analysis.
Principle of the Method
The rhodanilate anion, [Cr(SCN)₄(C₆H₅NH₂)₂]⁻, selectively forms an insoluble salt with proline in a slightly alkaline solution. This precipitation allows for the separation of proline from other amino acids, as the rhodanilate salts of many other amino acids are soluble under the same conditions. Notably, the rhodanilate salt of hydroxyproline is also soluble, enabling the separation of proline from this closely related imino acid. The quantitative analysis is then performed gravimetrically, by weighing the dried proline rhodanilate precipitate.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the gravimetric determination of proline using this compound. Note: Specific quantitative data from recent, comprehensive studies on this historical method are limited. The values presented are based on general principles and historical accounts.
| Parameter | Value/Range | Notes |
| Optimal pH for Precipitation | 8.5 - 9.0[1] | Critical for selective precipitation of proline. |
| Analyte | Proline | The method is highly selective for proline. |
| Primary Interference | None from other common amino acids | Hydroxyproline rhodanilate is soluble and does not precipitate. |
| Precipitate Color | Rose-colored platelets[2] | Visual confirmation of the proline rhodanilate salt. |
| Method of Quantification | Gravimetric | Based on the weight of the dried precipitate. |
| Molecular Weight of Proline | 115.13 g/mol | Used for calculating the amount of proline from the precipitate weight. |
| Molecular Weight of this compound | 488.6 g/mol [2] | |
| Molecular Weight of Proline Rhodanilate | Calculated from the empirical formula | Necessary for accurate gravimetric calculations. |
Experimental Protocol
This protocol outlines the steps for the selective precipitation and gravimetric quantification of proline from a sample solution.
Materials:
-
This compound solution (freshly prepared)
-
Sample solution containing proline (e.g., protein hydrolysate)
-
pH meter
-
Ammonium hydroxide solution (to adjust pH)
-
Acetic acid solution (to adjust pH)
-
Wash solution (e.g., dilute solution of proline rhodanilate or ice-cold water)
-
Drying oven
-
Analytical balance
-
Filtration apparatus (e.g., Gooch crucible or similar)
Procedure:
-
Sample Preparation:
-
Ensure the sample containing proline is in a clear, aqueous solution. If starting from a protein, perform acid hydrolysis followed by neutralization and clarification to obtain a protein hydrolysate.
-
-
pH Adjustment:
-
Take a known volume of the sample solution.
-
Carefully adjust the pH of the solution to the optimal range of 8.5 - 9.0 using a pH meter and dropwise addition of ammonium hydroxide or acetic acid as needed[1]. This step is critical for the selective precipitation of proline.
-
-
Precipitation:
-
Slowly add a freshly prepared solution of this compound to the pH-adjusted sample solution with gentle stirring.
-
A rose-colored precipitate of proline rhodanilate should form[2].
-
Allow the mixture to stand for a sufficient time to ensure complete precipitation. This may require several hours or overnight at a cool temperature.
-
-
Filtration and Washing:
-
Carefully filter the precipitate through a pre-weighed filtration crucible (e.g., a Gooch crucible).
-
Wash the precipitate sparingly with a suitable wash solution (e.g., a saturated solution of proline rhodanilate or ice-cold water) to remove any soluble impurities without dissolving the precipitate.
-
-
Drying and Weighing:
-
Dry the crucible containing the precipitate in a drying oven at a suitable temperature (e.g., 105-110 °C) until a constant weight is achieved.
-
Cool the crucible in a desiccator to room temperature.
-
Accurately weigh the crucible with the dried precipitate on an analytical balance.
-
-
Calculation:
-
Calculate the weight of the proline rhodanilate precipitate by subtracting the initial weight of the empty crucible.
-
Use the molecular weights of proline and proline rhodanilate to calculate the amount of proline in the original sample.
Weight of Proline = (Weight of Precipitate / Molecular Weight of Proline Rhodanilate) * Molecular Weight of Proline
-
Signaling Pathways and Experimental Workflows
Applications in Research and Drug Development
While largely superseded by modern analytical techniques for routine analysis, the principles of selective precipitation demonstrated by the this compound method remain relevant in several areas:
-
Preparative Scale Separation: This method can be adapted for the bulk separation of proline from other amino acids in specific research contexts.
-
Understanding Protein Chemistry: The historical significance of this method provides valuable insight into the development of protein chemistry and amino acid analysis.
-
Drug Development: In the context of drug development, understanding the principles of selective precipitation can be applied to the purification of peptides or small molecules where specific functional groups can be targeted for separation. The selectivity of the rhodanilate anion for the imino group of proline could inspire the design of novel purification strategies.
Conclusion
The this compound protocol for the gravimetric determination of proline is a classic biochemical technique that highlights the principles of selective precipitation. While not a high-throughput method, it offers a robust and specific way to isolate and quantify proline. For researchers in various scientific disciplines, understanding this method provides a valuable historical perspective and a practical example of fundamental separation chemistry.
References
The Use of Ammonium Rhodanilate in Metal Ion Detection: An Overview
For Researchers, Scientists, and Drug Development Professionals
Ammonium rhodanilate, a coordination complex with the formula NH₄[Cr(SCN)₄(NH₃)₂], has been investigated for its potential role in various chemical analyses. While its primary applications have been explored in areas such as the separation of amino acids, its utility as a chromogenic reagent for the detection of metal ions has been a subject of scientific inquiry. This document provides an overview of the theoretical basis for its use in metal ion detection, summarizes the current, albeit limited, understanding, and outlines general protocols for similar analytical techniques.
Principle of Detection
The detection of metal ions using this compound is theoretically based on the principles of coordination chemistry and colorimetry. The rhodanilate anion, [Cr(SCN)₄(NH₃)₂]⁻, contains thiocyanate (SCN⁻) ligands which can potentially react with certain metal ions. This interaction could lead to the formation of a new colored complex or a precipitate, which can then be qualitatively observed or quantitatively measured using spectrophotometry.
The general signaling pathway can be conceptualized as follows:
Caption: Theoretical signaling pathway for metal ion detection using this compound.
Current State of Research
Despite the theoretical potential, a comprehensive review of the scientific literature reveals a notable scarcity of specific applications and detailed protocols for the use of this compound in the detection of metal ions. While the broader class of chromogenic organic reagents is widely used for spectrophotometric analysis of various metals, this compound itself has not been extensively documented for this purpose. The available information is often general and lacks the specific quantitative data, such as limits of detection, linearity ranges, and selectivity for particular metal ions, that are crucial for developing robust analytical methods.
General Experimental Workflow
For researchers interested in exploring the potential of this compound for metal ion detection, a general experimental workflow can be adapted from standard spectrophotometric methods.
Caption: A generalized experimental workflow for spectrophotometric metal ion analysis.
Hypothetical Protocol for Qualitative Spot Tests
The following is a generalized, hypothetical protocol for conducting qualitative spot tests to screen for reactions between this compound and various metal ions. This protocol is not based on established literature but serves as a starting point for investigation.
Objective: To visually observe any color changes or precipitate formation upon reacting this compound with a panel of metal ion solutions.
Materials:
-
This compound
-
Deionized water
-
A selection of metal salt solutions (e.g., nitrates or chlorides of Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, Pb²⁺, Ag⁺, Cd²⁺) at a concentration of approximately 0.1 M.
-
Spot plate or filter paper
-
Micropipettes
Procedure:
-
Preparation of this compound Solution: Prepare a 1% (w/v) solution of this compound in deionized water. Gentle warming may be necessary to aid dissolution.
-
Spot Plate Method:
-
Place one drop of each metal ion solution into separate wells of a clean spot plate.
-
Add one drop of the this compound solution to each well.
-
Observe and record any immediate color changes or the formation of any precipitates.
-
Continue to observe at intervals (e.g., 1 minute, 5 minutes) to note any slower reactions.
-
-
Filter Paper Method:
-
Place a drop of a metal ion solution onto a piece of filter paper.
-
Add a drop of the this compound solution to the same spot.
-
Observe the formation of any colored rings or precipitates.
-
Expected Observations (Hypothetical):
| Metal Ion | Hypothetical Observation |
| Cu²⁺ | Potential formation of a greenish or bluish complex/precipitate. |
| Fe³⁺ | Potential formation of a reddish-brown or dark-colored complex. |
| Ni²⁺ | Potential formation of a greenish complex. |
| Co²⁺ | Potential formation of a pinkish or bluish complex. |
| Pb²⁺ | Potential formation of a white or yellowish precipitate. |
| Ag⁺ | Potential formation of a white or reddish precipitate. |
| Cd²⁺ | Potential formation of a yellowish precipitate. |
Note: The above table is purely illustrative of the types of observations that might be made and is not based on documented experimental results.
Conclusion and Future Directions
The application of this compound for the specific detection and quantification of metal ions remains an underexplored area of analytical chemistry. While the fundamental principles of coordination chemistry suggest its potential as a chromogenic reagent, the lack of published data and established protocols indicates that significant foundational research is required.
Future work should focus on systematically screening the reactivity of this compound with a wide range of metal ions. For any observed reactions, further studies would be necessary to characterize the resulting complexes, optimize reaction conditions (e.g., pH, temperature, reagent concentration), and validate the analytical performance in terms of sensitivity, selectivity, and reproducibility. Such research would be essential to establish whether this compound can serve as a viable and practical tool for metal ion analysis in research, industrial, and drug development settings.
Application Notes and Protocols for Amino Acid Separation using HPLC with Pre-Column Derivatization
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note: Initial searches for methodologies employing ammonium rhodanilate for amino acid separation by HPLC did not yield established or validated protocols. The following application note details a widely accepted and robust alternative method using ortho-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) for the pre-column derivatization of amino acids. This method is known for its high sensitivity, reproducibility, and applicability to a broad range of amino acids.
Introduction
The quantitative analysis of amino acids is crucial in various scientific disciplines, including biomedical research, drug development, and food science. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. However, most amino acids lack a strong chromophore, making their direct detection by UV-Vis difficult. To overcome this, a derivatization step is employed to attach a UV-active or fluorescent tag to the amino acids.
This document provides a detailed protocol for the analysis of amino acids using pre-column derivatization with OPA and FMOC, followed by separation and detection using Reverse-Phase HPLC (RP-HPLC). OPA reacts with primary amino acids, while FMOC derivatizes secondary amino acids, allowing for the comprehensive analysis of all proteinogenic amino acids.[1][2][3][4]
Principle of the Method
The methodology is based on the automated pre-column derivatization of amino acids, which are then separated on a reversed-phase HPLC column.
-
Derivatization of Primary Amino Acids: Primary amino acids are first reacted with o-phthalaldehyde (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid (3-MPA), at a high pH (around 10.2) to form highly fluorescent isoindole derivatives.[2][5]
-
Derivatization of Secondary Amino Acids: Secondary amino acids (e.g., proline and hydroxyproline), which do not react with OPA, are subsequently derivatized with 9-fluorenylmethyl chloroformate (FMOC).[1][2]
-
Chromatographic Separation: The resulting derivatized amino acids are then separated on a C18 reversed-phase column using a gradient elution. The OPA-derivatives are more polar and elute earlier than the more hydrophobic FMOC-derivatives.[2]
-
Detection: The OPA-derivatized amino acids are typically detected by fluorescence or UV absorbance at 338 nm, while the FMOC-derivatized amino acids are detected at 262 nm.[1][2]
Experimental Protocols
Reagents and Materials
-
Amino Acid Standard Solution (e.g., 1 nmol/µL)
-
Boric Acid Buffer (0.4 M in water, pH 10.2)
-
o-Phthalaldehyde (OPA) Reagent: Dissolve 10 mg of OPA in 1 mL of methanol, then add 9 mL of 0.4 M boric acid buffer and 100 µL of 3-mercaptopropionic acid.
-
9-Fluorenylmethyl Chloroformate (FMOC) Reagent: Dissolve 2.5 mg of FMOC in 1 mL of acetonitrile.
-
Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v)
-
HPLC grade water, acetonitrile, and methanol
-
0.22 µm syringe filters
Sample Preparation
-
Protein Hydrolysis (if applicable): For protein or peptide samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release free amino acids. Neutralize the hydrolysate and dilute to a known volume.
-
Filtration: Filter all samples and standards through a 0.22 µm syringe filter before placing them in autosampler vials.
Automated Pre-Column Derivatization
The following protocol can be programmed into a modern HPLC autosampler for automated online derivatization.
-
Transfer 1 µL of the amino acid standard or sample into a vial.
-
Add 2.5 µL of Boric Acid Buffer.
-
Add 0.5 µL of OPA reagent and mix. Allow to react for 1 minute.
-
Add 0.5 µL of FMOC reagent and mix.
-
Inject 1 µL of the final mixture onto the HPLC column.
HPLC Conditions
-
Column: Agilent Zorbax Eclipse-AAA (4.6 x 150 mm, 3.5 µm) or equivalent C18 column.[6]
-
Column Temperature: 40°C
-
Flow Rate: 2.0 mL/min
-
Injection Volume: 1 µL
-
Detection:
-
Diode Array Detector (DAD) or Multi-Wavelength Detector (MWD)
-
Signal 1: 338 nm (for OPA derivatives)
-
Signal 2: 262 nm (for FMOC derivatives)
-
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 0 |
| 1.9 | 0 |
| 18.1 | 57 |
| 18.6 | 100 |
| 22.3 | 100 |
| 23.2 | 0 |
| 26.0 | 0 |
Data Presentation
The following table presents typical retention times for a standard mixture of amino acids using the described method. Actual retention times may vary depending on the specific HPLC system and column used.
| Peak No. | Amino Acid | Abbreviation | Derivatizing Agent | Retention Time (min) | Detection Wavelength (nm) |
| 1 | Aspartic Acid | Asp | OPA | 5.2 | 338 |
| 2 | Glutamic Acid | Glu | OPA | 6.8 | 338 |
| 3 | Serine | Ser | OPA | 8.1 | 338 |
| 4 | Asparagine | Asn | OPA | 8.4 | 338 |
| 5 | Glycine | Gly | OPA | 9.0 | 338 |
| 6 | Histidine | His | OPA | 9.2 | 338 |
| 7 | Threonine | Thr | OPA | 9.5 | 338 |
| 8 | Arginine | Arg | OPA | 10.1 | 338 |
| 9 | Alanine | Ala | OPA | 10.4 | 338 |
| 10 | Tyrosine | Tyr | OPA | 12.5 | 338 |
| 11 | Valine | Val | OPA | 13.8 | 338 |
| 12 | Methionine | Met | OPA | 14.2 | 338 |
| 13 | Phenylalanine | Phe | OPA | 15.5 | 338 |
| 14 | Isoleucine | Ile | OPA | 16.0 | 338 |
| 15 | Leucine | Leu | OPA | 16.4 | 338 |
| 16 | Lysine | Lys | OPA | 17.2 | 338 |
| 17 | Proline | Pro | FMOC | 18.9 | 262 |
Visualizations
Derivatization Chemistry
Caption: Chemical derivatization of primary and secondary amino acids.
Experimental Workflow
Caption: Workflow for amino acid analysis by HPLC.
References
Spectrophotometric determination of platinum with Ammonium rhodanilate
Application Note: Spectrophotometric Determination of Platinum
Note to the Reader: The requested method for the spectrophotometric determination of platinum using "Ammonium rhodanilate" could not be substantiated through a review of scientific literature. It is possible that this is an uncommon or erroneous reagent name. Therefore, this application note details a widely established and validated alternative method: the spectrophotometric determination of platinum using tin(II) chloride. This method is noted for its sensitivity and reliability.
Spectrophotometric Determination of Platinum with Tin(II) Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platinum and its alloys are extensively utilized in various industrial and scientific applications, including catalysis, electronics, and chemotherapy. Accurate and precise quantification of platinum is crucial for quality control, research, and environmental monitoring. Spectrophotometry offers a cost-effective and accessible method for the determination of trace amounts of platinum. The tin(II) chloride method is a well-established colorimetric procedure for platinum determination. It relies on the formation of a stable and intensely colored platinum-tin complex in an acidic medium. A more sensitive variation of this method utilizes the absorption peak at 310 nm, offering a five-fold increase in sensitivity over the conventional procedure.[1][2]
Principle
In the presence of excess chloride ions, platinum(IV) reacts with tin(II) chloride in a hydrochloric acid medium. Tin(II) chloride acts as both a reducing agent, reducing Pt(IV) to Pt(II), and as a complexing agent, forming a stable, colored complex with the reduced platinum. The intensity of the color produced is directly proportional to the concentration of platinum in the sample, which can be quantified by measuring its absorbance at the wavelength of maximum absorption (λmax).
Data Presentation
The quantitative parameters for the spectrophotometric determination of platinum with tin(II) chloride are summarized in the table below.
| Parameter | Value |
| Wavelength of Maximum Absorption (λmax) | 310 nm[1][2] |
| Recommended Concentration Range | 0.4 - 6.0 ppm (µg/mL)[1] |
| Molar Absorptivity (ε) | Not explicitly stated in the reviewed literature for 310 nm. However, the method is described as being five times more sensitive than the conventional procedure.[2] |
| Interferences | Major: Palladium, Rhodium[1][2] Minor (tolerated in small quantities): Iridium, Iron, Copper, Chromium[1][2] |
| Solvent/Medium | Hydrochloric acid |
Experimental Protocols
4.1. Reagent Preparation
-
Standard Platinum Stock Solution (e.g., 1000 ppm):
-
Accurately weigh 1.000 g of high-purity (99.99%) platinum wire.
-
Transfer the wire to a 250 mL beaker and add 50 mL of freshly prepared aqua regia (3 parts concentrated HCl to 1 part concentrated HNO₃).
-
Cover the beaker with a watch glass and heat gently on a hot plate in a fume hood until the platinum is completely dissolved.
-
Carefully evaporate the solution to near dryness to expel oxides of nitrogen.
-
Add 20 mL of concentrated HCl and evaporate again. Repeat this step three times to ensure complete removal of nitrates.
-
Dissolve the resulting chloroplatinic acid (H₂PtCl₆) residue in 0.1 M HCl.
-
Quantitatively transfer the solution to a 1000 mL volumetric flask and dilute to the mark with 0.1 M HCl. This solution contains 1000 µg/mL of platinum.
-
-
Working Standard Platinum Solutions (e.g., 0.5, 1, 2, 4, 6 ppm):
-
Prepare a series of working standards by appropriate dilution of the stock solution with 0.1 M HCl. For example, to prepare a 10 ppm intermediate solution, pipette 1 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with 0.1 M HCl.
-
Use this intermediate solution to prepare the final working standards.
-
-
Tin(II) Chloride Reagent (2% w/v in 1.5 M HCl):
-
Dissolve 2 g of tin(II) chloride dihydrate (SnCl₂·2H₂O) in 20 mL of concentrated hydrochloric acid.[2]
-
Gently warm the solution if necessary to aid dissolution.
-
After dissolution, dilute the solution to 100 mL with deionized water.[2]
-
Store the reagent in a tightly sealed bottle. A small piece of metallic tin can be added to the solution to prevent oxidation of Sn(II) to Sn(IV).
-
4.2. Sample Preparation
The preparation of samples will vary depending on the matrix. For instance, catalyst samples may require acid digestion to bring the platinum into solution. It is crucial that the final sample solution is in a hydrochloric acid medium and free from interfering ions.
4.3. Spectrophotometric Measurement
-
Blank Preparation: In a 25 mL volumetric flask, add 5 mL of concentrated hydrochloric acid and 2 mL of the tin(II) chloride reagent. Dilute to the mark with deionized water.[2]
-
Standard and Sample Preparation:
-
Pipette an aliquot of each working standard solution and the sample solution into separate 25 mL volumetric flasks.
-
To each flask, add 5 mL of concentrated hydrochloric acid.[2]
-
Add 2 mL of the tin(II) chloride reagent to each flask, mix well, and allow the color to develop for a specified time (e.g., 15-20 minutes).[2]
-
Dilute each flask to the 25 mL mark with deionized water and mix thoroughly.
-
-
Absorbance Measurement:
-
Set the spectrophotometer to a wavelength of 310 nm.
-
Use the blank solution to zero the instrument.
-
Measure the absorbance of each standard and sample solution.
-
-
Calibration Curve:
-
Plot a graph of absorbance versus the concentration of the platinum standards.
-
Determine the concentration of platinum in the sample solution by interpolating its absorbance on the calibration curve.
-
Visualization
Experimental Workflow Diagram
Workflow for the spectrophotometric determination of platinum.
References
Application Notes and Protocols: Ammonium Rhodanilate as a Precipitating Agent for Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium rhodanilate, also known as Reinecke's salt or ammonium tetrathiocyanatodiamminechromate(III), is a versatile precipitating agent for a variety of organic bases, most notably alkaloids. Its ability to form insoluble crystalline salts with many primary and secondary amines makes it a valuable tool in both qualitative and quantitative analysis. This document provides detailed application notes and protocols for the use of this compound in the isolation and determination of alkaloids.
The precipitation reaction involves the formation of an ion-associate complex between the large, anionic Reinecke salt, [Cr(NH₃)₂(NCS)₄]⁻, and the protonated cationic form of the alkaloid. These resulting alkaloid reineckates are typically sparingly soluble in aqueous solutions, facilitating their separation from other components in a sample matrix. The choice of this compound as a precipitating agent is particularly advantageous for the analysis of quaternary ammonium alkaloids.
Synthesis of this compound (Reinecke's Salt)
A reliable method for the synthesis of this compound is crucial for ensuring the quality and reactivity of the precipitating agent. The following protocol is adapted from a well-established procedure.
Materials:
-
Ammonium thiocyanate (NH₄SCN)
-
Ammonium dichromate ((NH₄)₂Cr₂O₇), finely powdered
-
Enameled cooking pot (or large beaker)
-
Thermometer
-
Stirring rod
-
Ice water
-
Suction filtration apparatus
-
Hot-water funnel
Protocol:
-
In a well-ventilated fume hood, gently heat 800 g (10.5 moles) of ammonium thiocyanate in a 4-liter enameled pot until it has partially melted and the temperature reaches 145–150°C. Stir the mass continuously with a thermometer enclosed in a glass tube.
-
Prepare an intimate mixture of 170 g (0.675 mole) of finely powdered ammonium dichromate and 200 g (2.6 moles) of ammonium thiocyanate.
-
Add the mixture from step 2 to the molten ammonium thiocyanate in portions of 10–12 g with constant stirring.
-
After the addition of approximately ten portions, a vigorous reaction will occur with the evolution of ammonia, and the temperature will rise to 160°C. At this point, extinguish the flames.
-
Continue adding the remainder of the mixture at a rate that maintains the temperature at 160°C due to the heat of the reaction.
-
Continue stirring as the mass cools, breaking up any lumps that form.
-
While still warm, finely powder the product and stir it with 750 mL of ice water for fifteen minutes.
-
Filter the insoluble portion by suction, removing as much of the mother liquor as possible without washing.
-
Stir the collected solid into 2.5 L of water pre-warmed to 65°C.
-
Rapidly raise the temperature to 60°C and immediately filter the solution through a hot-water funnel.
-
Place the filtrate in a refrigerator overnight to allow for crystallization.
-
Collect the crystals and use the mother liquor for a second extraction of the residue at 60°C to obtain a further crop of crystals.
-
The final product is air-dried. The total yield of air-dried crystals is typically 250–275 g (52–57% of the theoretical amount).
Experimental Protocols for Alkaloid Precipitation
General Qualitative Precipitation of Alkaloids
This protocol provides a general procedure for the qualitative detection of alkaloids in a sample.
Materials:
-
Sample containing alkaloids (e.g., plant extract)
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
This compound solution (1% w/v in water, freshly prepared)
-
Test tubes
-
Centrifuge (optional)
Protocol:
-
Prepare an acidic aqueous solution of the sample by dissolving or extracting the material in dilute hydrochloric acid. This ensures that the alkaloids are present in their protonated, soluble salt form.
-
To 1-2 mL of the acidic sample solution in a test tube, add a few drops of the 1% this compound solution.
-
Observe for the formation of a precipitate. A pink or reddish precipitate indicates the presence of alkaloids.
-
The precipitate can be further isolated by centrifugation or filtration for subsequent analysis.
Quantitative Determination of Alkaloids
This compound can be employed for the quantitative analysis of alkaloids through gravimetric, colorimetric, or spectrometric methods.
1. Gravimetric Determination of Total Alkaloids
This method is suitable for determining the total alkaloid content in a sample.
Protocol:
-
Extract a known weight of the finely powdered plant material with 10% acetic acid in ethanol.
-
Allow the mixture to stand for approximately 4 hours with occasional shaking, then filter.
-
Concentrate the filtrate to about one-quarter of its original volume using a water bath.
-
To the concentrated extract, add a freshly prepared saturated aqueous solution of this compound dropwise until precipitation is complete.
-
Allow the precipitate to settle, then collect it on a pre-weighed filter paper.
-
Wash the precipitate with a small amount of cold water until the washings are no longer red.
-
Dry the filter paper with the precipitate in an oven at a low temperature (e.g., 60°C) until a constant weight is achieved.
-
The weight of the alkaloid reineckate precipitate can be used to calculate the total alkaloid content, either by using a gravimetric factor if the specific alkaloid is known or as a percentage of the total sample weight.
2. Colorimetric Determination of Alkaloids
This method is based on the colored nature of the Reinecke salt anion.
Protocol:
-
Precipitate the alkaloid from an aqueous solution using this compound as described in the gravimetric method.
-
Isolate the alkaloid reineckate precipitate by filtration or centrifugation.
-
Wash the precipitate with a small amount of cold water.
-
Dissolve the precipitate in a known volume of acetone.
-
Measure the absorbance of the resulting colored solution at a specific wavelength (typically around 525 nm) using a spectrophotometer.
-
The concentration of the alkaloid can be determined by comparing the absorbance to a calibration curve prepared with a known standard of the specific alkaloid.
3. Atomic Emission Spectrometric Determination
This highly sensitive method involves the determination of the chromium content in the precipitated alkaloid reineckate.
Protocol:
-
Precipitate the alkaloid-reineckate complex under optimized conditions of pH, ionic strength, and temperature.
-
Prepare saturated solutions of the ion-associate complex.
-
Determine the chromium ion content in the supernatant using direct current plasma-atomic emission spectrometry (DCP-AES).
-
The concentration of the alkaloid can then be calculated based on the stoichiometry of the alkaloid-reineckate complex.
Quantitative Data
The following table summarizes quantitative data for the determination of various alkaloids using methods involving precipitation with this compound.
| Alkaloid | Method | Determinable Range (µg/mL) | Reference |
| Ephedrine HCl | DCP-AES | 1.6 - 52 | |
| Cinchonine HCl | DCP-AES | 2.64 - 85.8 | |
| Chlorpheniramine Maleate | DCP-AES | 3.12 - 101.4 | |
| Atropine Sulphate | DCP-AES | 5.52 - 180.4 | |
| Diphenhydramine HCl | DCP-AES | 2.72 - 75.85 |
Visualizations
Experimental Workflow for Alkaloid Precipitation and Quantification
Caption: Workflow for alkaloid precipitation and analysis.
Logical Relationship of Reagent and Analyte
Caption: Reagent-analyte interaction in precipitation.
Preparation of Ammonium Rhodanilate Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of ammonium rhodanilate stock solutions, a critical reagent in various biochemical and analytical applications. This compound is particularly noted for its utility in the selective precipitation of amino acids, such as proline, and its use in colorimetric assays.[1] The protocols outlined below are designed to ensure the preparation of stable and effective stock solutions for reproducible experimental results. This guide covers key aspects including reagent properties, recommended solvents, preparation procedures, and storage conditions to maintain solution integrity.
Introduction to this compound
This compound, with the chemical formula C₁₆H₁₈CrN₇S₄, is a complex coordination compound.[1] Its structure consists of a central chromium(III) ion coordinated to four thiocyanate ligands and two aniline molecules, with an ammonium cation balancing the charge. This unique structure allows for specific interactions with other molecules, which is the basis for its application in analytical chemistry. A primary application is in the separation and quantification of amino acids.[1]
Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is essential for the successful preparation of stable stock solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₈CrN₇S₄ |
| Appearance | Rose-colored platelets |
| Solubility | Soluble in methanol |
Source: Information compiled from publicly available chemical data.
The stability of this compound is a critical consideration. The compound is known to be metastable and is influenced by several factors:
-
pH: The stability of this compound solutions is pH-dependent. For precipitation applications, a slightly alkaline pH range of 8.5-9.0 is often optimal. Extreme pH conditions, both strongly acidic and strongly alkaline, can lead to the decomposition of the complex.
-
Oxidation: The chromium(III) center in the rhodanilate complex can be susceptible to oxidation, which can cause the solution to degrade.[2]
-
Hydrolysis: The thiocyanate ligands can undergo hydrolysis, especially in the presence of high humidity, which can compromise the integrity of the compound.[2]
Experimental Protocol: Preparation of a 1% (w/v) this compound Stock Solution in Methanol
This protocol details the steps for preparing a 1% (w/v) stock solution of this compound in methanol. This concentration is a common starting point for various analytical procedures.
Materials and Equipment:
-
This compound salt
-
Anhydrous methanol (ACS grade or higher)
-
Volumetric flask (e.g., 50 mL or 100 mL)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Spatula
-
Weighing paper
-
Amber glass storage bottle with a tight-fitting cap
-
Argon or nitrogen gas source (optional, for creating an inert atmosphere)
Procedure:
-
Weighing the Reagent: Accurately weigh 1.0 g of this compound powder using an analytical balance.
-
Dissolving in Methanol: Transfer the weighed this compound into a clean, dry volumetric flask. Add approximately half of the final desired volume of anhydrous methanol to the flask.
-
Mixing: Place a magnetic stir bar in the flask and place the flask on a magnetic stirrer. Stir the solution gently until the this compound is completely dissolved. Avoid vigorous stirring that could introduce excessive air into the solution.
-
Bringing to Volume: Once the solid is fully dissolved, carefully add anhydrous methanol to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the prepared stock solution to a clean, dry, and clearly labeled amber glass bottle. If possible, flush the headspace of the bottle with an inert gas like argon or nitrogen before sealing to minimize oxidation.[2]
Table 2: Summary of Stock Solution Preparation Parameters
| Parameter | Recommendation |
| Concentration | 1% (w/v) |
| Solvent | Anhydrous Methanol |
| Mixing | Gentle magnetic stirring |
| Storage Container | Amber glass bottle |
| Storage Atmosphere | Air or Inert Gas (e.g., Argon, Nitrogen) |
Storage and Stability of Stock Solutions
Proper storage is crucial for maintaining the efficacy of the this compound stock solution.
Table 3: Recommended Storage Conditions and Stability
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation reactions. |
| Light | Protect from light | The compound may be light-sensitive. |
| Atmosphere | Store under an inert atmosphere (optional but recommended) | Minimizes oxidation of the chromium(III) center.[2] |
| Shelf-life | Prepare fresh for best results. If stored properly, use within 1-2 weeks. | Due to the metastable nature of the compound, long-term stability is not guaranteed. |
Logical Workflow for Solution Preparation
The following diagram illustrates the logical steps involved in the preparation of the this compound stock solution.
Caption: Workflow for preparing a 1% (w/v) this compound stock solution.
Signaling Pathway in Amino Acid Precipitation
While not a classical signaling pathway, the interaction of this compound with proline can be visualized as a chemical process leading to a specific outcome (precipitation).
Caption: Interaction of this compound with proline leading to precipitation.
References
Application Notes and Protocols for the Use of Rhodamine B in Thin-Layer Chromatography
Introduction
Thin-layer chromatography (TLC) is a versatile and widely used separation technique in research and drug development for the rapid analysis of chemical mixtures. A crucial step in TLC is the visualization of the separated compounds on the chromatogram. Rhodamine B is a fluorescent dye that serves as a sensitive visualization reagent, particularly for non-UV active compounds like lipids and steroids. When applied to a developed TLC plate, Rhodamine B solution allows for the visualization of separated analytes as colored or fluorescent spots under visible or ultraviolet (UV) light.
Principle of Visualization with Rhodamine B
Rhodamine B is a pink-colored dye that can be sprayed or dipped onto a TLC plate after development. The mechanism of visualization is based on the differential adsorption and fluorescence quenching or enhancement of the dye by the separated compounds. Lipids and other hydrophobic compounds tend to appear as purple spots on a pink background in visible light. Under UV light (typically at 365 nm), these compounds often exhibit a yellow or orange fluorescence against a fluorescent pink background, significantly enhancing detection sensitivity.
Applications
Rhodamine B is a versatile visualization reagent with a range of applications in TLC, including:
-
Lipid Analysis: It is extensively used for the detection and identification of various lipid classes, such as fatty acids, triglycerides, phospholipids, and cholesterol.
-
Steroid and Terpenoid Profiling: Rhodamine B can be employed to visualize steroids and terpenoids in natural product extracts and pharmaceutical preparations.
-
Quality Control of Raw Materials: In the pharmaceutical and food industries, it can be used for the qualitative analysis and purity assessment of raw materials.
-
Reaction Monitoring: Organic chemists can use Rhodamine B to monitor the progress of chemical reactions by visualizing the consumption of reactants and the formation of products on TLC plates.
Quantitative Data
While TLC is primarily a qualitative technique, semi-quantitative analysis can be performed by comparing the size and intensity of the spots to those of known standards. The retention factor (Rf) is a key quantitative parameter in TLC, calculated as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.
Table 1: Representative Rf Values of Selected Lipids Visualized with Rhodamine B
| Lipid Class | Mobile Phase System* | Approximate Rf Value |
| Cholesterol | Hexane: Diethyl Ether: Acetic Acid (80:20:1, v/v/v) | 0.45 - 0.55 |
| Oleic Acid | Hexane: Diethyl Ether: Acetic Acid (70:30:1, v/v/v) | 0.60 - 0.70 |
| Triolein | Hexane: Diethyl Ether (90:10, v/v) | 0.80 - 0.90 |
| Phosphatidylcholine | Chloroform: Methanol: Water (65:25:4, v/v/v) | 0.15 - 0.25 |
*Note: Rf values are dependent on the specific experimental conditions, including the stationary phase, mobile phase composition, temperature, and chamber saturation. The values presented are for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of Rhodamine B Spray Reagent
Materials:
-
Rhodamine B powder
-
Ethanol (95% or absolute)
-
Distilled water
-
Glass beaker or flask
-
Magnetic stirrer and stir bar (optional)
-
Graduated cylinders
-
Spray bottle (aerosol or glass with a fine nozzle)
Procedure:
-
Preparation of a 0.05% (w/v) Rhodamine B solution in ethanol:
-
Weigh 50 mg of Rhodamine B powder.
-
Dissolve the powder in 100 mL of 95% ethanol in a glass beaker or flask.
-
Stir the solution until the Rhodamine B is completely dissolved. A magnetic stirrer can be used to facilitate dissolution.
-
-
Alternative Preparation of a 0.2% (w/v) aqueous Rhodamine B solution:
-
Weigh 200 mg of Rhodamine B powder.
-
Dissolve the powder in 100 mL of distilled water.
-
Stir until fully dissolved.
-
-
Storage:
-
Store the prepared reagent in a well-sealed, light-protected bottle. The solution is stable for several weeks when stored properly.
-
Protocol 2: Visualization of Analytes on a TLC Plate
Materials:
-
Developed and dried TLC plate
-
Rhodamine B spray reagent
-
Fume hood
-
Heat gun or oven (optional)
-
UV lamp (for fluorescent visualization)
Procedure:
-
Drying the TLC Plate: After developing the TLC plate in the chosen mobile phase, remove it from the developing chamber and mark the solvent front with a pencil. Allow the plate to air-dry completely in a fume hood to ensure all residual solvent has evaporated. Gentle heating with a heat gun or in an oven at a low temperature (e.g., 50-60 °C) can accelerate drying.
-
Spraying the Reagent:
-
Place the dried TLC plate in a fume hood.
-
Hold the spray bottle containing the Rhodamine B reagent approximately 20-30 cm away from the plate.
-
Spray a fine, even mist of the reagent onto the surface of the plate. Avoid oversaturation, as this can cause the spots to diffuse. The plate should be uniformly colored.
-
-
Drying After Staining: Allow the plate to air-dry again for a few minutes.
-
Visualization:
-
Visible Light: Observe the plate under visible light. Lipids and other hydrophobic compounds will typically appear as purple or darker pink spots on a lighter pink background.
-
UV Light: For enhanced sensitivity, view the plate under a UV lamp, preferably at a wavelength of 365 nm. The separated spots will often fluoresce with a yellow, orange, or bright pink color against the fluorescent background of the plate. The exact color and intensity of the fluorescence can vary depending on the nature of the analyte.
-
-
Documentation: Circle the visualized spots with a pencil and calculate their Rf values. The results can be documented by photography or scanning.
Visualizations
Diagram 1: General Workflow of Thin-Layer Chromatography
Caption: General workflow of a thin-layer chromatography experiment.
Diagram 2: Factors Influencing TLC Separation and Detection
Caption: Logical relationships in TLC analysis.
Application Notes and Protocols for Quantitative Analysis of Peptides
Note on the Requested Reagent: Initial searches for established protocols on the quantitative analysis of peptides using "Ammonium rhodanilate" did not yield specific and validated methods. This reagent does not appear to be commonly used for peptide quantification in the scientific literature. Therefore, this document provides a detailed application note and protocol for the widely accepted and highly sensitive Bicinchoninic Acid (BCA) Assay, a standard colorimetric method suitable for the target audience.
Application Note: Quantitative Analysis of Peptides using the Bicinchoninic Acid (BCA) Assay
The Bicinchoninic Acid (BCA) assay is a highly sensitive, colorimetric method for the quantification of total protein and peptides in a solution. This assay is particularly advantageous for researchers, scientists, and drug development professionals due to its compatibility with a wide range of detergents and buffer salts, substances often present in peptide and protein samples.
Principle of the Assay
The BCA assay is based on a two-step reaction. First, under alkaline conditions, the peptide bonds in the sample reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺). The amount of Cu¹⁺ produced is directly proportional to the number of peptide bonds present in the solution. In the second step, two molecules of bicinchoninic acid (BCA) chelate with one cuprous ion, forming a purple-colored complex that exhibits strong absorbance at 562 nm.[1][2] The intensity of the color is proportional to the peptide concentration and can be measured using a spectrophotometer or a microplate reader.[2]
dot
References
Troubleshooting & Optimization
How to increase the yield of Ammonium rhodanilate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ammonium rhodanilate, commonly known as Reinecke's salt.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions to improve experimental outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: Insufficient heating or reaction time. 2. Decomposition of Product: Overheating during reaction or recrystallization. Aqueous solutions of Reinecke's salt are unstable and decompose above 65°C.[1][2][3] 3. Loss of Product during Washing: The product has some solubility in cold water. 4. Formation of Byproducts: A significant byproduct is the guanidine salt of the Reinecke acid (Morland salt).[1] | 1. Ensure the initial melt of ammonium thiocyanate reaches 145-150°C before adding the ammonium dichromate mixture. Maintain the reaction temperature at 160°C.[1] 2. Strictly control the temperature during the reaction and recrystallization, keeping it below 65°C. Use a hot-water funnel for filtration of the hot solution to prevent premature crystallization and decomposition.[1][3] 3. Minimize the volume of ice-cold water used for washing the crude product. Ensure the water is as cold as possible. 4. The formation of Morland salt is inherent to this reaction. To maximize the yield of Reinecke's salt, perform a second extraction of the residue with water at 60°C.[1] |
| Product is a Dark, Tarry Mass | 1. Overheating: The reaction temperature exceeded 170°C, leading to decomposition. 2. Impure Reactants: The presence of impurities in the ammonium thiocyanate or ammonium dichromate. | 1. Carefully monitor and control the reaction temperature. The addition of the ammonium dichromate mixture should be done portion-wise to manage the exothermic reaction and maintain the temperature at 160°C.[1] 2. Use high-purity, finely powdered reactants. |
| Blue or Green Color in the Filtrate | Decomposition of Reinecke's Salt: This indicates that the product is decomposing, which can be caused by prolonged exposure to water or temperatures above 65°C.[1] This decomposition can produce hydrogen cyanide.[2][3] | 1. Work quickly during the recrystallization step. 2. Ensure the temperature of the recrystallization solution does not exceed 60-65°C. 3. Cool the filtrate rapidly in a refrigerator after hot filtration.[1][2] |
| Difficulty Filtering the Product | Fine Crystal Size: Rapid cooling or insufficient digestion time can lead to the formation of very fine crystals that clog the filter paper. | 1. Allow the solution to cool slowly in a refrigerator overnight to encourage the growth of larger crystals.[1][2] 2. Consider using a suction filtration apparatus for more efficient filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The reported yields for this synthesis can vary. A typical yield is around 52-57% of the theoretical amount based on the initial quantity of ammonium dichromate.[1] Some sources report lower yields of around 30%, while a patented "green" synthesis method claims yields of up to 80%.[2][4]
Q2: Why is temperature control so critical in this synthesis?
A2: Temperature control is crucial for two main reasons. First, the reaction between ammonium thiocyanate and ammonium dichromate is exothermic and needs to be maintained at approximately 160°C for optimal product formation.[1] Second, the product, this compound, decomposes in aqueous solutions at temperatures above 65°C, which can significantly reduce the yield and lead to the formation of hazardous byproducts like hydrogen cyanide.[1][2][3]
Q3: What is the purpose of adding the ammonium dichromate mixture in portions?
A3: The reaction is vigorous and exothermic. Adding the ammonium dichromate and ammonium thiocyanate mixture in small portions helps to control the reaction rate and prevent the temperature from rising uncontrollably above the optimal 160°C.[1]
Q4: Can I wash the crude product with hot water?
A4: No, you should not wash the crude product with hot water. This compound is soluble in hot water.[3] The washing step with ice-cold water is designed to remove unreacted starting materials and soluble byproducts while minimizing the loss of the desired product.[1][2]
Q5: What is the insoluble residue remaining after the extraction of this compound?
A5: The undissolved residue primarily consists of Morland salt, which is the guanidine salt of the Reinecke acid.[1] This byproduct is formed during the reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
Ammonium thiocyanate (NH₄SCN)
-
Ammonium dichromate ((NH₄)₂Cr₂O₇)
-
Ice
Equipment:
-
Large evaporating dish or beaker (4 L capacity)
-
Stirring rod with a thermometer enclosed in a glass tube
-
Heating source (e.g., Bunsen burner with careful application of small flames)
-
Suction filtration apparatus
-
Hot-water funnel
-
Refrigerator
Procedure:
-
Melting of Ammonium Thiocyanate: Gently heat 800 g (10.5 moles) of ammonium thiocyanate in a large evaporating dish. Stir the solid with a thermometer until it partially melts and the temperature reaches 145-150°C.
-
Reaction: Prepare an intimate mixture of 170 g (0.675 mole) of finely powdered ammonium dichromate and 200 g (2.6 moles) of ammonium thiocyanate. Add this mixture in small portions (10-12 g) to the molten ammonium thiocyanate with constant stirring. After several portions have been added, a vigorous reaction will occur, and the temperature will rise to 160°C. Remove the heat source and continue adding the remainder of the mixture at a rate that maintains the temperature at 160°C due to the heat of the reaction.
-
Cooling and Grinding: Continue stirring as the mass cools. Break up any lumps that form. While still warm, finely powder the solid product.
-
Initial Washing: Stir the powdered product with 750 mL of ice water for 15 minutes. Filter the insoluble portion by suction, removing as much of the mother liquor as possible without washing the solid on the filter.
-
First Extraction and Crystallization: Transfer the crude solid to a beaker and add 2.5 L of water pre-warmed to 65°C. Rapidly heat the mixture to 60°C and immediately filter it through a hot-water funnel. Place the filtrate in a refrigerator to crystallize overnight.
-
Second Extraction: Collect the crystals from the first extraction. Take the undissolved residue from the hot filtration and perform a second extraction with a fresh portion of water at 60°C. Cool the filtrate to obtain a second crop of crystals.
-
Final Concentration: The mother liquor from the second crystallization can be concentrated under reduced pressure at 40-50°C to yield a third, smaller crop of crystals.
-
Drying: Air-dry the combined crystalline products.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Common impurities in Ammonium rhodanilate and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium rhodanilate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Product has a greenish tint instead of the expected rose-red color.
-
Possible Cause: This may indicate the presence of oxidation products, specifically the oxidation of the chromium(III) center to chromium(VI). This can occur if the reaction is exposed to atmospheric oxygen, especially at elevated temperatures.[1]
-
Troubleshooting Steps:
-
Prevention: During synthesis, ensure the reaction is carried out under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[1]
-
Purification: While direct removal of Cr(VI) impurities is challenging, a carefully executed recrystallization procedure can help isolate the desired Cr(III) complex.
-
Issue 2: The final product is oily or fails to crystallize properly.
-
Possible Cause: This is often due to the presence of unreacted starting materials, particularly excess aniline, or residual solvents like dimethylformamide (DMF).
-
Troubleshooting Steps:
-
Solvent Extraction: To remove non-polar impurities like aniline, dissolve the crude product in a minimal amount of a polar solvent such as hot DMF and wash the solution with a non-polar solvent like hexane. The aniline will preferentially move into the hexane layer, which can then be discarded.[1]
-
Recrystallization: Perform recrystallization from a suitable solvent system, such as aqueous ethanol or DMF. Slow cooling is crucial for the formation of well-defined crystals.[1]
-
Issue 3: Low yield of the final product.
-
Possible Cause: Low yields can result from several factors, including incomplete reaction, degradation of the product, or losses during purification.
-
Troubleshooting Steps:
-
Reaction Conditions: Ensure precise control over reaction parameters. During the conversion of rhodanilic acid to its ammonium salt, maintain a low temperature (0–5°C) to prevent the dissociation of ligands.[1] The pH should also be carefully controlled, typically within a narrow alkaline range of 8.5–9.0 for the final precipitation.[1]
-
Purification Optimization: Minimize the number of purification steps and handle the material carefully to avoid mechanical losses. When recrystallizing, use a minimal amount of hot solvent to ensure maximum recovery upon cooling.
-
Frequently Asked Questions (FAQs)
What are the most common impurities in this compound?
The most common impurities include:
-
Unreacted Starting Materials: Residual aniline is a frequent non-polar impurity.[1] Other starting materials like potassium thiocyanate and chrome alum may also be present.
-
Byproducts of Synthesis: Incomplete substitution of ligands can lead to the formation of mixed-ligand chromium complexes. If an excess of thiocyanate is used, the hexathiocyanatochromate(III) complex, [Cr(SCN)₆]³⁻, can form.[1]
-
Degradation Products: The chromium(III) center is susceptible to oxidation to chromium(VI), especially in the presence of oxygen.[1] The thiocyanate ligands can undergo hydrolysis to form carbonates, particularly in the presence of moisture.[1]
-
Residual Solvents: Solvents used during synthesis and purification, such as dimethylformamide (DMF), ethanol, or hexane, may be retained in the final product.[1]
-
Water: The compound can be hygroscopic and absorb moisture from the atmosphere.[1]
What is the best method to remove residual aniline?
Solvent extraction is a highly effective method for removing residual aniline.[1] This involves dissolving the crude this compound in a polar solvent where it is soluble (e.g., hot dimethylformamide), and then washing this solution with a non-polar solvent in which aniline is soluble but the product is not (e.g., hexane). The aniline will partition into the hexane layer, which can then be separated and discarded.[1]
How can I improve the purity of my this compound?
Recrystallization is a fundamental and effective technique for enhancing the purity of this compound. A common method involves dissolving the crude product in a minimal amount of hot aqueous ethanol or dimethylformamide (DMF) and allowing the solution to cool slowly. This slow cooling process promotes the formation of large, well-ordered crystals of the pure compound, leaving impurities behind in the solvent. Performing this process multiple times can significantly increase the purity, potentially to over 99%.[1]
How can I remove water from my sample?
For moisture-sensitive batches of this compound, lyophilization, or freeze-drying, is an effective method for removing water. This process involves freezing the purified product and then reducing the pressure to allow the frozen solvent to sublimate directly from the solid to the gas phase. This should be performed under a high vacuum to preserve the crystalline structure.[1]
Purity Enhancement Data
The following table summarizes the effectiveness of different purification methods on this compound.
| Purification Method | Impurities Targeted | Typical Purity Achieved |
| Solvent Extraction | Unreacted starting materials (e.g., aniline), non-polar byproducts | Intermediate |
| Recrystallization | Most soluble impurities, some byproducts | > 99% with multiple cycles[1] |
| Lyophilization | Water (moisture) | High (removes residual solvent) |
Experimental Protocols
Protocol 1: Purification of this compound by Solvent Extraction
This protocol describes the removal of non-polar impurities, such as residual aniline, from crude this compound.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot dimethylformamide (DMF).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of hexane, stopper the funnel, and shake vigorously for 1-2 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate. The upper hexane layer will contain the non-polar impurities.
-
Collection: Drain the lower DMF layer containing the purified product into a clean flask.
-
Repeat: Repeat the extraction with fresh hexane two more times to ensure complete removal of impurities.
-
Product Recovery: The purified this compound can be recovered from the DMF solution by precipitation or recrystallization.
Protocol 2: Purification of this compound by Recrystallization
This protocol details the purification of this compound by recrystallization from aqueous ethanol.
-
Dissolution: In a beaker, add the crude this compound. Slowly add a minimal amount of hot 50% aqueous ethanol while stirring and heating gently until the solid is completely dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature. For maximum yield, the solution can be further cooled in an ice bath or refrigerator.
-
Isolation: Collect the rose-red crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or under vacuum at room temperature.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Troubleshooting low sensitivity in Ammonium rhodanilate colorimetric assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low sensitivity in their ammonium rhodanilate colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound colorimetric assay?
The this compound colorimetric assay is used to detect and quantify specific analytes. While the precise mechanism can vary depending on the target analyte, it generally involves the reaction of the analyte with this compound to produce a colored complex. The intensity of the color, which is measured spectrophotometrically, is proportional to the concentration of the analyte. This compound is particularly noted for its use in assays for metal ions and amino acids.[1]
Q2: What are the critical parameters affecting the sensitivity of this assay?
Several parameters are crucial for the optimal performance and sensitivity of the this compound assay. These include:
-
pH of the reaction mixture: The pH can influence the stability of the this compound complex and the reaction rate.[2]
-
Temperature: Temperature can affect the rate of the color-forming reaction and the stability of the reactants.[2]
-
Purity and stability of the this compound reagent: Degradation of the reagent can lead to a weaker signal.
-
Presence of interfering substances: Various substances in the sample matrix can interfere with the assay, leading to inaccurate results.
Q3: How should the this compound reagent be prepared and stored?
The synthesis of this compound requires careful control of temperature and pH.[2] While specific storage conditions for the reagent in solution are not widely documented, it is generally advisable to store it protected from light and at a cool temperature to prevent degradation. Reagent solutions should be prepared fresh for optimal performance.
Troubleshooting Guide: Low Sensitivity
Low sensitivity in your this compound assay, characterized by a weak colorimetric signal or a flat standard curve, can be caused by a variety of factors. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Weak or No Color Development
Possible Cause 1: Reagent Degradation or Improper Preparation
-
Troubleshooting Steps:
-
Prepare a fresh solution of this compound.
-
Ensure that the solvent used for dissolution is of high purity and appropriate for the assay.
-
Verify the quality of other reagents, such as buffers and any necessary co-factors.
-
Possible Cause 2: Incorrect pH of the Reaction Mixture
-
Troubleshooting Steps:
-
Measure the pH of your final reaction mixture.
-
Adjust the pH of your buffer to the optimal range for the specific assay. The synthesis of the rhodanilate complex is sensitive to pH, suggesting the assay's color development will be as well.[2]
-
Perform a pH optimization experiment by running the assay across a range of pH values to determine the optimal condition for your specific analyte.
-
Possible Cause 3: Suboptimal Reaction Temperature or Incubation Time
-
Troubleshooting Steps:
-
Ensure the reaction is incubated at the temperature specified in your protocol.
-
Optimize the incubation time by taking measurements at several time points to determine when the maximum color development is reached.
-
Problem: High Background Signal
Possible Cause 1: Contaminated Reagents or Glassware
-
Troubleshooting Steps:
-
Use high-purity water and analytical grade reagents.
-
Ensure all glassware is thoroughly cleaned and rinsed with deionized water.
-
Possible Cause 2: Presence of Interfering Substances in the Sample
-
Troubleshooting Steps:
-
Run a sample blank that includes the sample matrix without the analyte to determine the background absorbance.
-
If the background is high, consider sample preparation steps such as protein precipitation, dialysis, or solid-phase extraction to remove interfering substances. Common interferents in colorimetric assays can include lipids, bilirubin, and hemoglobin, which can cause light scattering or have their own absorbance at the measurement wavelength.
-
Problem: Poor Standard Curve
Possible Cause 1: Inaccurate Standard Concentrations
-
Troubleshooting Steps:
-
Prepare a fresh set of standards from a reliable stock solution.
-
Perform serial dilutions carefully to ensure accuracy.
-
Possible Cause 2: Inappropriate Range of Standards
-
Troubleshooting Steps:
-
Adjust the concentration range of your standards to bracket the expected concentration of your analyte.
-
If the signal is saturating at high concentrations, extend the upper range of your standards. If the low-end signal is weak, add more points at the lower end of the curve.
-
Experimental Protocols
Example Protocol: General this compound Assay for Metal Ions
This is a generalized protocol and should be optimized for the specific metal ion of interest.
-
Reagent Preparation:
-
This compound Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of ethanol. Prepare fresh daily and protect from light.
-
Buffer Solution (pH 6.0): Prepare a 0.1 M acetate buffer by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.
-
Metal Ion Standard Stock Solution (1 mM): Prepare a stock solution of the metal ion of interest in deionized water.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the metal ion standard stock solution in the buffer solution to create standards with concentrations ranging from 0 to 100 µM.
-
-
Assay Procedure:
-
Pipette 50 µL of each standard or sample into a 96-well microplate.
-
Add 100 µL of the buffer solution to each well.
-
Add 50 µL of the this compound solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at the optimal wavelength for the metal-rhodanilate complex (e.g., 540 nm).
-
Data Presentation
Table 1: Troubleshooting Summary for Low Sensitivity
| Symptom | Possible Cause | Recommended Action |
| Weak or no color development | Reagent degradation | Prepare fresh reagents. |
| Incorrect pH | Optimize reaction pH. | |
| Suboptimal temperature/time | Optimize incubation conditions. | |
| High background signal | Contaminated reagents | Use high-purity reagents and clean glassware. |
| Interfering substances | Include sample blanks and consider sample cleanup. | |
| Poor standard curve | Inaccurate standards | Prepare fresh, accurate standards. |
| Inappropriate standard range | Adjust the concentration range of standards. |
Table 2: Example Standard Curve Data
| Analyte Concentration (µM) | Absorbance (AU) |
| 0 | 0.050 |
| 10 | 0.150 |
| 25 | 0.375 |
| 50 | 0.750 |
| 75 | 1.125 |
| 100 | 1.500 |
Visualizations
References
Technical Support Center: Optimizing Ammonium Rhodanilate Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the precipitation of ammonium rhodanilate and related rhodanine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its precipitation challenging?
This compound is likely a complex formed from a rhodanine derivative, such as 5-(4-dimethylaminobenzylidene)rhodanine, in the presence of ammonium ions, possibly complexed with a metal ion. The precipitation of such organic complexes can be sensitive to a variety of factors including pH, temperature, solvent composition, and the presence of interfering ions. Achieving a pure, crystalline precipitate with a high yield requires careful control of these parameters.
Q2: At what pH should I conduct the precipitation?
The optimal pH for the precipitation of rhodanine-based complexes is critical and can be influenced by the specific metal ion involved. Generally, the reaction is sensitive to pH changes which can alter the charge of the rhodanine derivative and affect its chelating ability. It is recommended to perform small-scale trials to determine the optimal pH for your specific system.
Q3: What is the ideal temperature for the precipitation reaction?
Temperature influences both the kinetics of precipitation and the final particle size of the precipitate.[1] Conducting the precipitation at an elevated temperature, followed by a slow cooling period, can promote the growth of larger, more easily filterable crystals and reduce impurities.[1] However, the optimal temperature may vary depending on the specific complex being precipitated.
Q4: How do I avoid the formation of a colloidal or non-filterable precipitate?
The formation of very small particles (nucleation) can lead to a colloidal suspension that is difficult to filter.[1] To encourage the growth of larger particles, consider the following:
-
Homogeneous Precipitation: Add the precipitating agent slowly and with constant, vigorous stirring.[1] This ensures that the concentration of the precipitating agent remains low and uniform throughout the solution, favoring particle growth over nucleation.[1]
-
Digestion: After precipitation, allow the mixture to stand at an elevated temperature (without boiling) for a period. This process, known as digestion, can help smaller particles dissolve and redeposit onto larger crystals.
Q5: What are common sources of impurities in the precipitate and how can I minimize them?
Impurities can arise from co-precipitation, where soluble compounds are trapped within the precipitate.[2][3] The main types of co-precipitation are:
-
Surface Adsorption: Ions from the solution adhere to the surface of the precipitate.[2] Washing the precipitate with a suitable solvent can help remove these adsorbed ions.[4]
-
Occlusion: Impurities are physically trapped within the growing crystal.[2] Slower precipitation and digestion can reduce occlusion.
-
Inclusion (Mixed Crystal Formation): An interfering ion is incorporated into the crystal lattice of the precipitate.[2] This is more likely if the interfering ion has a similar size and charge to the ion of interest.
To minimize impurities, it is crucial to use high-purity reagents and to control the precipitation conditions carefully. Re-precipitation, where the initial precipitate is dissolved and then precipitated again, can also be an effective purification method.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No precipitate forms | - Incorrect pH of the solution.- Reagent concentrations are too low.- Presence of a strong complexing agent keeping the target ion in solution.- Incorrect solvent system. | - Adjust the pH to the optimal range for complex formation.- Increase the concentration of the precipitating agent.- Identify and remove any interfering complexing agents.- Ensure the solvent system promotes insolubility of the complex. 5-(4-Dimethylaminobenzylidene)rhodanine is insoluble in water. |
| Low yield of precipitate | - Incomplete precipitation due to suboptimal conditions (pH, temperature).- Loss of precipitate during washing or filtration.- Partial solubility of the precipitate in the reaction medium. | - Optimize reaction conditions by systematically varying pH and temperature.- Use a fine-pore filter paper and ensure all precipitate is transferred.- Wash the precipitate with a solvent in which it has minimal solubility. |
| Precipitate is colored or discolored | - Presence of colored impurities from starting materials.- Co-precipitation of colored ions.- Decomposition of the rhodanine derivative. | - Use purified reagents.- Wash the precipitate thoroughly.- Ensure reaction conditions (e.g., temperature, light exposure) do not cause decomposition of the reagents. |
| Precipitate is difficult to filter (colloidal) | - Precipitation was too rapid, favoring nucleation over crystal growth.[1]- Insufficient digestion time. | - Add the precipitating agent slowly and with vigorous stirring.[1]- Increase the digestion time at an elevated temperature. |
| Results are not reproducible | - Inconsistent control of critical parameters (pH, temperature, addition rate of reagents).- Variation in the purity of reagents. | - Standardize the experimental protocol with precise control over all parameters.- Use reagents from the same batch or ensure consistent purity. |
Experimental Protocols
Note: The following is a general protocol for the precipitation of a metal-rhodanine complex. This should be optimized for your specific application.
1. Preparation of Reagents:
-
Metal Ion Solution: Prepare a stock solution of the metal salt of a known concentration in deionized water or a suitable buffer.
-
This compound Solution (Precipitating Agent): Prepare a saturated solution of the rhodanine derivative (e.g., 5-(4-dimethylaminobenzylidene)rhodanine) in an appropriate organic solvent like ethanol or acetone, as it is insoluble in water.[5] An ammonium salt may be added to this solution or to the reaction mixture to facilitate the formation of the "this compound" complex.
2. Precipitation Procedure:
-
In a beaker, add a known volume of the metal ion solution.
-
Adjust the pH of the solution to the desired value using a suitable acid or base.
-
Heat the solution to the optimized temperature with constant stirring.
-
Slowly add the precipitating agent solution dropwise to the heated metal ion solution while stirring vigorously.
-
After the addition is complete, cover the beaker and allow the precipitate to digest at an elevated temperature for 1-2 hours.
-
Turn off the heat and let the beaker cool slowly to room temperature.
-
Filter the precipitate using a pre-weighed fine-pore filter paper.
-
Wash the precipitate with a small amount of cold solvent to remove any adsorbed impurities.
-
Dry the precipitate in an oven at a suitable temperature until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for this compound precipitation.
Caption: Troubleshooting decision tree for precipitation issues.
References
Effect of pH on the stability and reactivity of Ammonium rhodanilate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the stability and reactivity of ammonium rhodanilate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound in aqueous solutions?
This compound is most stable in a narrow alkaline pH range, with optimal conditions for its precipitation being between pH 8.5 and 9.0[1]. This pH range helps to stabilize the ammonium counter-ion and ensures the complete neutralization of its acidic precursor, rhodanilic acid[1].
Q2: How do acidic and strongly alkaline conditions affect the stability of this compound?
Both strongly acidic and strongly alkaline conditions are detrimental to the stability of this compound, leading to its decomposition[1]. Under strongly acidic conditions, the complex can break down. In strongly alkaline environments, decomposition is also promoted[1]. For synthetic purposes, the precursor rhodanilic acid is prepared under acidic conditions, typically between pH 2.0 and 3.5, to prevent the decomposition of the thiocyanate ligand[1].
Q3: What are the primary degradation pathways for this compound related to pH?
The primary degradation pathways influenced by pH include:
-
pH-Induced Decomposition: The coordination complex is sensitive to pH extremes. Both low and high pH environments can lead to the breakdown of the complex[1].
-
Oxidative Decomposition: In the presence of atmospheric oxygen, the Chromium(III) center can be oxidized to Chromium(VI), a process that can be facilitated by changes in pH. This leads to the irreversible decomposition of the rhodanilate complex[1]. Deprotonation of the aniline ligands under basic conditions can facilitate this oxidation process.
-
Hydrolytic Decomposition: High humidity can lead to the hydrolysis of the thiocyanate ligands to carbonate, which compromises the structural integrity of the compound[1]. While not directly a pH effect in solution, the presence of water is a key factor.
Q4: How does pH affect the reactivity of this compound?
Changes in pH can significantly alter the reactivity of the complex. For instance, in the presence of a strong base, the aniline ligands may be deprotonated, which can make the chromium center more susceptible to oxidation[1]. The pH of the reaction medium must be carefully controlled during synthetic procedures to ensure the desired product is obtained with a good yield.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected precipitation or insolubility. | The pH of the solution may be outside the optimal range, or the ionic strength may be affecting solubility. | Adjust the pH to the 8.5-9.0 range for optimal precipitation and stability. Consider using buffered solutions (e.g., phosphate buffer for pH 6-8) to maintain a stable pH. |
| Low yield during synthesis. | The temperature and pH were not adequately controlled during the synthesis. | For the conversion of rhodanilic acid to this compound, maintain a low temperature (0–5°C) and add ammonium hydroxide dropwise to control the pH. Exceeding 10°C can lead to ligand degradation and lower yields[1]. |
| Discoloration or degradation of the compound. | The compound may be decomposing due to exposure to inappropriate pH, light, or oxidizing agents. | Store this compound in a cool, dark place, and under an inert atmosphere to prevent oxidative decomposition. Ensure that the pH of any solution it is in is within its stable range. |
| Inconsistent results in analytical assays. | The pH of the sample and standards may not be consistent, affecting the analytical measurement. | For colorimetric assays, ensure that the pH of the reaction mixture is controlled as the intensity of the color can be pH-dependent. Use buffered solutions for both samples and standards. |
| Contradictory results compared to literature. | Discrepancies in experimental conditions such as pH, temperature, and ionic strength can lead to different results. Impurities in starting materials can also be a factor. | To ensure reproducibility, precisely control and report all experimental variables. Use high-purity reagents and buffered solutions to maintain a constant pH. Monitor decomposition using techniques like HPLC or UV-Vis kinetics[1]. |
Data Presentation
The following table summarizes the illustrative stability of this compound at various pH values after 24 hours at room temperature. This data is representative and intended to demonstrate the expected trends based on available literature.
| pH | Buffer System | % Degradation (Illustrative) | Observations |
| 2.0 | Glycine-HCl | > 50% | Significant decomposition, solution may change color. |
| 4.0 | Acetate | ~20% | Moderate degradation. |
| 7.0 | Phosphate | < 5% | Relatively stable. |
| 8.5 | Borate | < 2% | Optimal stability, minimal degradation. |
| 12.0 | Glycine-NaOH | > 60% | Rapid decomposition. |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability of this compound using UV-Vis Spectroscopy
This protocol outlines a method to assess the stability of this compound at different pH values by monitoring changes in its UV-Vis absorbance spectrum over time.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range of 2 to 12 (e.g., Glycine-HCl for pH 2-3, Acetate for pH 4-5, Phosphate for pH 6-8, Borate for pH 9-10, and Glycine-NaOH for pH 11-12).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent where it is known to be relatively stable (e.g., methanol).
-
Sample Preparation: For each pH value to be tested, add a small aliquot of the this compound stock solution to the respective buffer solution in a cuvette to achieve a final concentration with a measurable absorbance in the linear range of the spectrophotometer.
-
UV-Vis Measurement: Immediately after preparing the sample, record the initial UV-Vis spectrum (e.g., from 200 to 800 nm). This will be the time zero measurement.
-
Kinetic Monitoring: Store the cuvettes at a constant temperature and record the UV-Vis spectrum at regular time intervals (e.g., every hour for the first 8 hours, then at 12, 24, and 48 hours).
-
Data Analysis: Monitor the decrease in the absorbance maximum of this compound or the appearance of new peaks corresponding to degradation products. Plot the percentage of remaining this compound as a function of time for each pH to determine the degradation kinetics.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method to separate and quantify this compound from its degradation products.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) for 48 hours.
-
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH adjusted to a suitable value).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined from the UV-Vis spectrum of this compound.
-
Injection Volume: 20 µL.
-
-
Sample Preparation: After forced degradation, neutralize the acidic and basic samples and dilute all samples with the mobile phase to a suitable concentration.
-
Analysis: Inject the stressed samples into the HPLC system and develop a gradient that separates the parent peak of this compound from the peaks of the degradation products.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
Handling and storage best practices for Ammonium rhodanilate to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storage of Ammonium rhodanilate to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a complex coordination compound with the molecular formula C₁₆H₁₈CrN₇S₄. It typically appears as rose-colored platelets and is soluble in methanol. The compound consists of a central chromium(III) ion coordinated to tetrathiocyanate ligands and aniline molecules, with an ammonium ion as the counterion. It may also contain water of hydration.
Q2: What are the primary factors that can cause the degradation of this compound?
This compound is a metastable compound, and its stability is significantly influenced by temperature, pH, and moisture.
-
Temperature: Elevated temperatures can lead to the dissociation of the aniline and thiocyanate ligands from the central chromium atom.
-
pH: The compound is stable within a narrow pH range. Strong acidic or alkaline conditions will cause it to break down.
-
Moisture: As a hygroscopic substance, it can absorb moisture from the atmosphere, which can contribute to its degradation.
Q3: What are the visible signs of this compound degradation?
Degradation of this compound may be indicated by a change in its physical appearance, such as a color shift from its characteristic rose color, or a change in its crystalline structure. A reduced yield or the appearance of impurities in experimental results can also be a sign of degradation of the starting material.
Troubleshooting Guide
Problem: I suspect my sample of this compound has degraded. How can I confirm this?
-
Visual Inspection: Check for any changes in color or crystal form.
-
Solubility Test: A change in solubility, for instance, difficulty in dissolving in methanol where it is normally soluble, could indicate degradation.
-
Analytical Methods: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities or degradation products. While specific degradation products are not extensively documented in readily available literature, you would be looking for additional peaks in your chromatogram compared to a fresh, properly stored standard.
Problem: My experimental yield is lower than expected when using this compound.
-
Check Storage Conditions: Ensure that the compound has been stored in a cool, dry, and dark place. Exposure to heat, light, or humidity can lead to degradation and thus lower reactivity.
-
Verify pH of the Reaction: The stability of this compound is pH-dependent. Ensure your reaction medium is within a compatible pH range. For precipitation, a pH of 8.5-9.0 is optimal.
-
Temperature Control During Reaction: During its use in a reaction, particularly in steps like ammonolysis, maintaining low temperatures (0–5°C) is crucial to prevent ligand dissociation. Temperatures exceeding 10°C can significantly increase the risk of degradation.
Storage and Handling Best Practices
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool environment. For long-term storage, refrigeration is recommended. | To prevent thermal decomposition and dissociation of ligands. |
| Humidity | Store in a dry, low-humidity environment. Use of a desiccator is advised. | This compound is hygroscopic; moisture can lead to degradation. |
| Light | Store in a dark place, in an opaque container. | To prevent potential photodegradation. |
| pH | Maintain solid form. When in solution for use, be mindful of the pH. | Stable in a narrow alkaline pH range (8.5-9.0) for precipitation; decomposes in strong acids and bases. |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions that would lead to decomposition. |
Experimental Protocols
Protocol: Assessment of this compound Stability
While specific quantitative stability studies are not widely published, a general protocol to assess the stability of a batch of this compound would involve:
-
Initial Analysis: Upon receipt, characterize the sample using techniques such as HPLC for purity, UV-Vis spectroscopy for its spectral profile, and visual inspection for physical characteristics.
-
Sample Storage: Store aliquots of the sample under different conditions (e.g., room temperature, refrigerated, in a desiccator, exposed to light).
-
Periodic Testing: At regular intervals (e.g., 1, 3, 6 months), re-analyze the stored samples using the same analytical methods as in the initial analysis.
-
Data Comparison: Compare the results over time to the initial analysis to identify any changes in purity, spectral properties, or physical appearance, which would indicate degradation.
Visualizations
Caption: Workflow for proper handling and use of this compound.
Caption: Factors leading to the degradation of this compound.
Validation & Comparative
A Comparative Guide to Amino Acid Detection: Ninhydrin vs. Ammonium Rhodanilate
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of amino acids are crucial. This guide provides a detailed comparison of two chemical reagents used for this purpose: the universally adopted ninhydrin and the less conventional Ammonium rhodanilate. We present a comprehensive overview of their reaction mechanisms, experimental protocols, and performance characteristics, supported by quantitative data and visual diagrams to aid in the selection of the most suitable method for your analytical needs.
Introduction
The analysis of amino acids is fundamental in a wide array of scientific disciplines, from biochemistry and clinical diagnostics to food science and pharmaceutical development. Various methods have been developed for the detection and quantification of these essential biomolecules. Among the most established and widely used is the ninhydrin reaction, renowned for its sensitivity and reliability in colorimetric assays.[1]
This guide provides an in-depth comparison of the ninhydrin method with a potential alternative, this compound. While ninhydrin is a well-characterized reagent with extensive literature supporting its use, this compound represents a less-documented option for amino acid detection. This comparison aims to equip researchers with the necessary information to make informed decisions based on the specific requirements of their experimental work.
Ninhydrin: The Gold Standard in Amino Acid Detection
Ninhydrin (2,2-dihydroxyindane-1,3-dione) is a powerful oxidizing agent that reacts with the primary amino groups of free amino acids to produce a deep purple-colored compound known as Ruhemann's purple.[2][3] This reaction forms the basis of a highly sensitive and widely used colorimetric method for the qualitative and quantitative analysis of amino acids.[4]
Reaction Mechanism
The reaction between ninhydrin and a primary amino acid is a two-step process:
-
Oxidative Deamination: Ninhydrin oxidizes the amino acid, leading to its deamination (removal of the amino group) and decarboxylation (removal of the carboxyl group). This step produces a reduced form of ninhydrin (hydrindantin), an aldehyde, ammonia (NH3), and carbon dioxide (CO2).[5]
-
Formation of Ruhemann's Purple: The liberated ammonia then reacts with another molecule of ninhydrin and the reduced ninhydrin (hydrindantin) to form the characteristic deep purple chromophore, Ruhemann's purple.[5][6]
Secondary amino acids, such as proline and hydroxyproline, react with ninhydrin to produce a yellow-orange colored product.[4][6] Asparagine, on the other hand, yields a brown-colored complex.[6][7]
Performance Characteristics
The ninhydrin reaction is highly sensitive, capable of detecting microgram quantities of amino acids.[1] The intensity of the purple color produced is directly proportional to the concentration of the amino acid, allowing for quantitative analysis by spectrophotometry. The maximum absorbance of Ruhemann's purple is at 570 nm, while the yellow product from proline and hydroxyproline is measured at 440 nm.[1]
| Amino Acid Type | Reagent | Product | Color | Maximum Absorbance (λmax) |
| Primary α-Amino Acids | Ninhydrin | Ruhemann's Purple | Deep Purple | 570 nm |
| Proline, Hydroxyproline | Ninhydrin | Iminium Salt | Yellow-Orange | 440 nm |
| Asparagine | Ninhydrin | Complex | Brown | Not specified |
Table 1: Summary of Ninhydrin Reaction Products and their Spectrophotometric Properties.
Experimental Protocols
A simple and rapid test to check for the presence of amino acids in a sample.
Procedure:
-
In a test tube, take 1 ml of the sample solution.
-
Add a few drops of a 2% ninhydrin solution (0.2 g of ninhydrin in 10 ml of ethanol or acetone).[7]
-
Heat the mixture in a water bath for approximately 5 minutes.[7]
-
Observe the color change. A deep blue or violet color indicates the presence of primary amino acids.[7] A yellow-orange color suggests the presence of proline or hydroxyproline, and a brown color indicates asparagine.[6]
This protocol allows for the determination of the concentration of amino acids in a sample.
Procedure:
-
Prepare a series of standard solutions of a known amino acid (e.g., glycine) at different concentrations.
-
In separate test tubes, mix 1 ml of each standard solution and the unknown sample with 1 ml of ninhydrin reagent.
-
Incubate the tubes in a boiling water bath for 20 minutes.[4]
-
Cool the tubes to room temperature and add 5 ml of a diluent solvent (e.g., a 1:1 mixture of water and n-propanol).[4]
-
Measure the absorbance of each solution at 570 nm (or 440 nm for proline/hydroxyproline) using a spectrophotometer, using a reagent blank for calibration.[4]
-
Plot a standard curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the standard curve.[4]
References
- 1. search.library.nyu.edu [search.library.nyu.edu]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Alternative reagents to Ammonium rhodanilate for metal ion detection
A Comprehensive Guide to Alternative Reagents for Metal Ion Detection: A Comparative Analysis of Dithizone and Rhodamine B Derivatives Against Ammonium Rhodanilate
For researchers, scientists, and drug development professionals engaged in the precise detection of metal ions, the choice of reagent is paramount. While this compound has been a traditional choice, a new generation of reagents offers enhanced sensitivity, selectivity, and versatility. This guide provides an objective comparison of two prominent alternatives—Dithizone and Rhodamine B derivatives—against the established performance of this compound, supported by experimental data and detailed protocols.
Performance Comparison of Metal Ion Detection Reagents
The efficacy of a detection reagent is determined by several key parameters, including its sensitivity (limit of detection), the specific metal ions it can detect, the optimal pH for the reaction, and the observable change (colorimetric or fluorometric). The following table summarizes the quantitative performance of this compound and its alternatives.
| Reagent | Target Metal Ion(s) | Detection Limit | Optimal pH | Observable Change |
| This compound | Ag⁺, Hg²⁺, Pt²⁺ | Data not readily available | Acidic to Neutral | Red-violet precipitate |
| Dithizone | Pb²⁺, Hg²⁺, Cu²⁺, Cd²⁺, Zn²⁺ | Pb²⁺: 0.00596 ppm[1], Hg²⁺: 3 mg/L[2], Cd²⁺: 0.1-1 mg/L[3] | Varied (e.g., Pb²⁺: ~10[1], Cd²⁺: Alkaline[3]) | Color change (e.g., Green to Red for Pb²⁺) |
| Rhodamine B Derivatives | Fe³⁺, Cu²⁺, Hg²⁺, Al³⁺, Cr³⁺ | Fe³⁺: 0.021 µM - 0.0521 µM[4][5], Cu²⁺: 27 nM[6] | Broad range (e.g., 4-13 for Fe³⁺)[4] | "Turn-on" fluorescence and color change |
Signaling Pathways and Experimental Workflows
The detection of metal ions by these reagents is governed by distinct chemical interactions that result in a measurable signal. Understanding these pathways is crucial for optimizing experimental conditions and interpreting results.
Dithizone: Chelation and Colorimetric Detection
Dithizone (diphenylthiocarbazone) is a chelating agent that forms colored complexes with various metal ions. The reaction involves the deprotonation of dithizone to form a dithizonate anion, which then coordinates with the metal ion. This complexation alters the electronic structure of the molecule, leading to a distinct color change that can be quantified spectrophotometrically.
Rhodamine B Derivatives: Spirolactam Ring-Opening and Fluorescence
Rhodamine B-based probes typically exist in a colorless and non-fluorescent spirolactam form. Upon binding to a specific metal ion, the spirolactam ring undergoes a conformational change to an open-ring amide structure. This structural change results in a dramatic increase in fluorescence ("turn-on" response) and a visible color change, which can be measured using a fluorometer or spectrophotometer.[4][7]
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and accurate metal ion detection.
General Protocol for Colorimetric Detection using Dithizone
This protocol is a generalized procedure for the detection of lead (Pb²⁺) and can be adapted for other metal ions.
-
Preparation of Dithizone Solution: Prepare a 0.001% (w/v) solution of dithizone in a suitable organic solvent such as chloroform or carbon tetrachloride.
-
Sample Preparation: Adjust the pH of the aqueous sample containing the metal ion to the optimal value for the target metal (e.g., pH 10 for Pb²⁺) using a suitable buffer (e.g., ammonium hydroxide).[1]
-
Extraction: In a separatory funnel, mix the pH-adjusted aqueous sample with an equal volume of the dithizone solution. Shake vigorously for 1-2 minutes to allow for the formation and extraction of the metal-dithizonate complex into the organic phase.
-
Analysis: Allow the layers to separate and collect the organic phase. Measure the absorbance of the organic phase at the wavelength of maximum absorbance for the specific metal-dithizonate complex (e.g., 520 nm for Pb²⁺) using a UV-Vis spectrophotometer.
-
Quantification: Create a calibration curve using standard solutions of the target metal ion to determine the concentration in the sample.
General Protocol for Fluorometric Detection using Rhodamine B Derivatives
This protocol outlines the general steps for detecting Fe³⁺ using a Rhodamine B-based fluorescent probe.
-
Probe Solution Preparation: Prepare a stock solution of the Rhodamine B derivative in an appropriate solvent (e.g., ethanol-water mixture). The concentration will depend on the specific probe being used.
-
Sample Preparation: The sample containing the metal ion is typically prepared in a buffered aqueous solution (e.g., PBS buffer, pH 7.2).[5]
-
Reaction: To a cuvette containing the buffered sample solution, add a small aliquot of the Rhodamine B probe stock solution to achieve the desired final concentration.
-
Measurement: Immediately measure the fluorescence intensity at the specific excitation and emission wavelengths for the probe-metal complex using a fluorometer. A colorimetric measurement can also be taken using a UV-Vis spectrophotometer.
-
Quantification: A calibration curve is generated by measuring the fluorescence intensity of a series of standard solutions of the target metal ion to determine the concentration in the unknown sample.
Conclusion
Dithizone and Rhodamine B derivatives present compelling alternatives to this compound for the detection of a wide range of metal ions. Dithizone offers a robust and well-established colorimetric method for heavy metal analysis, while Rhodamine B derivatives provide highly sensitive and selective "turn-on" fluorescent probes. The choice of reagent will ultimately depend on the specific metal ion of interest, the required sensitivity, and the available instrumentation. This guide provides the foundational information for researchers to make informed decisions and implement these advanced detection methods in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. pjoes.com [pjoes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound (10380-20-8) for sale [vulcanchem.com]
- 5. This compound | 10380-20-8 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Rhodamine-Based Metal Chelator: A Potent Inhibitor of Metal-Catalyzed Amyloid Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of Analytical Methods Using Ammonium Tetrathiocyanatodiamminechromate(III) (Reinecke's Salt)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of analytical methods utilizing Ammonium tetrathiocyanatodiamminechromate(III), commonly known as Reinecke's salt. It is highly probable that the term "Ammonium rhodanilate" is a less common synonym for this compound. This document details the performance of Reinecke's salt-based spectrophotometric methods, offers a comparison with alternative techniques, and provides the necessary experimental protocols for validation.
Introduction to Reinecke's Salt in Analytical Chemistry
Reinecke's salt, with the chemical formula NH₄[Cr(NH₃)₂(SCN)₄], is a crystalline compound that has been employed as a precipitating agent in analytical chemistry for the determination of various organic bases, including amines, amino acids, and certain pharmaceutical compounds.[1][2] The principle of these methods lies in the formation of a colored, insoluble precipitate between the target analyte and the Reinecke's salt. This precipitate can then be separated, dissolved in a suitable solvent, and quantified using spectrophotometry.[3]
Performance Data and Method Validation
A notable application of Reinecke's salt is in the quantification of choline chloride, a vital component in animal feed. A modified and extensively validated spectrophotometric method has demonstrated high selectivity and reliability.[4] The validation of this method, following the guidelines of the Association of Official Analytical Chemists (AOAC), provides a solid framework for its application in quality control laboratories.[4]
The key validation parameters for the spectrophotometric determination of choline chloride using Reinecke's salt are summarized in the table below.
| Validation Parameter | Result |
| Linearity Range | 0 to 1200 mg L⁻¹ choline chloride equivalent |
| Calibration Linearity Coefficient (r²) | 0.9995 |
| Repeatability (RSD) | 0.30% |
| Intermediate Precision (RSD) | 0.50% |
| Recovery (at different spike levels) | 97.67 ± 2.34% to 105.39 ± 6.27% |
| Limit of Detection (LOD) | 2.83 mg L⁻¹ Choline Chloride |
| Limit of Quantitation (LOQ) | 9.42 mg L⁻¹ Choline Chloride |
Table 1: Summary of validation data for the modified Reinecke's salt spectrophotometric method for choline chloride analysis.[4]
Comparison with Alternative Methods
The Reinecke's salt spectrophotometric method offers distinct advantages over other analytical techniques used for the determination of compounds like choline.
| Method | Principle | Advantages | Disadvantages |
| Reinecke's Salt Spectrophotometry | Precipitation of the analyte with Reinecke's salt followed by spectrophotometric measurement of the dissolved precipitate. | Simple, economical, highly selective to choline, does not require sophisticated instrumentation.[4] | Can be time-consuming due to the precipitation and filtration steps. |
| Argentometric (Mohr) Titration | Titration of chloride ions with silver nitrate. | Relatively simple and inexpensive. | Non-selective for choline, as it quantifies the chloride content, which can come from other sources.[4] |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation of the analyte followed by detection. | High sensitivity and selectivity for a wide range of compounds. | Requires expensive and sophisticated instrumentation, and method development can be complex.[4] |
Table 2: Comparison of the Reinecke's salt method with alternative analytical techniques.
Experimental Protocols
Modified Spectrophotometric Method for Choline Chloride Determination using Reinecke's Salt
This protocol is based on a validated method for quantifying choline chloride in feed additive samples.[4]
1. Reagents and Materials:
-
Ammonium Reineckate (for standard calibration)
-
70% (w/v) Acetonitrile in water
-
Choline chloride sample
-
UV-Visible Spectrophotometer
2. Standard Preparation:
-
Prepare a stock solution of ammonium reineckate in 70% (w/v) acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution to achieve concentrations ranging from 0 to 1200 mg L⁻¹ choline chloride equivalent.
3. Sample Preparation:
-
Accurately weigh a known amount of the feed additive sample.
-
Dissolve the sample in 70% (w/v) acetonitrile.
-
Filter the solution to remove any insoluble matter.
4. Procedure:
-
To an aliquot of the sample solution (or standard), add an excess of the ammonium reineckate solution to precipitate the choline reineckate.
-
Allow the precipitate to form completely.
-
Separate the precipitate by filtration.
-
Wash the precipitate with a small amount of cold 70% (w/v) acetonitrile to remove any unreacted reagents.
-
Dissolve the precipitate in a known volume of 70% (w/v) acetonitrile.
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorbance using a UV-Visible spectrophotometer.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of choline chloride in the sample from the calibration curve.
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of choline chloride using Reinecke's salt.
References
- 1. [The evidence of biogenic amines with Reinecke-salt as a new principle of evidence of substances in the ultrahistochemistry (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mcconline.org.in [mcconline.org.in]
- 3. Spectrophotometric determination of dimenhydrinate with Reinecke salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienggj.org [scienggj.org]
Cross-reactivity of Ammonium rhodanilate with different functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of ammonium rhodanilate with various functional groups. This compound, a complex salt with the formula NH₄[Cr(SCN)₄(C₆H₅NH₂)₂], is primarily utilized as a chromogenic reagent for the detection and quantification of primary aromatic amines. Understanding its selectivity is crucial for accurate analysis and method development. This document summarizes available data, discusses potential interferences, and compares its performance with alternative reagents.
Principle of Detection with Primary Aromatic Amines
The utility of this compound in detecting primary aromatic amines stems from a ligand exchange reaction. The aniline ligands within the rhodanilate complex are displaced by the primary aromatic amine analyte. This substitution leads to the formation of a new, colored complex, which can be quantified spectrophotometrically. The reaction is valued for its simplicity and sensitivity in various analytical applications.
Cross-Reactivity Profile of this compound
While highly selective for primary aromatic amines, the potential for cross-reactivity with other functional groups must be considered. The following table summarizes the expected reactivity based on general chemical principles and available literature. It is important to note that comprehensive experimental data on the cross-reactivity with a wide range of functional groups is not extensively documented.
| Functional Group | Expected Reactivity with this compound | Remarks |
| Primary Aromatic Amines | High | Forms a colored complex, the basis of its analytical application. |
| Primary Aliphatic Amines | Low to Moderate | Aliphatic amines are generally less reactive than their aromatic counterparts in this specific ligand exchange reaction. Some reaction may occur under forcing conditions. |
| Secondary & Tertiary Amines | Negligible | The steric hindrance and electronic effects of additional alkyl or aryl groups on the nitrogen atom generally prevent the ligand exchange reaction. |
| Aldehydes & Ketones | Low | While carbonyl compounds can react with amines to form imines, a direct reaction with the stable rhodanilate complex is not expected under typical analytical conditions. |
| Phenols | Negligible | No established reaction mechanism for cross-reactivity. |
| Thiols | Low | Thiols could potentially interact with the chromium center, but significant interference is not commonly reported. |
| Carboxylic Acids & Esters | Negligible | These functional groups are not expected to participate in the ligand exchange reaction. |
Comparison with Alternative Reagents for Primary Aromatic Amine Detection
Several other reagents are employed for the detection of primary aromatic amines. The choice of reagent often depends on the specific application, required sensitivity, and potential interfering substances.
| Reagent | Principle of Detection | Advantages | Disadvantages |
| This compound | Ligand exchange and formation of a colored complex. | Good selectivity for primary aromatic amines, simple procedure. | Limited data on cross-reactivity with a wide range of compounds. |
| Diazotization-Coupling Reagents (e.g., Bratton-Marshall reagent) | Diazotization of the primary aromatic amine followed by coupling with a chromogenic agent to form an azo dye.[1] | High sensitivity, well-established method. | Multi-step procedure, potential for interference from other nitrogen-containing compounds. |
| 4-N-Methylaminophenol with 2-Iodylbenzoate | Oxidative coupling reaction to form a colored product.[2] | Avoids errors from excess oxidant compared to other oxidative methods.[2] | The stability of the intermediate can be a concern. |
| Metol-Chromium(VI) Reagent | Formation of a colored complex.[3] | Simple and reproducible method.[3] | Chromium(VI) is a hazardous substance. |
| Fe(III)-Ferrozine Complex | Reduction of Fe(III) to Fe(II) by the amine, followed by complexation with ferrozine to form a colored complex.[4] | Suitable for the determination of specific aromatic amines.[4] | The reaction is based on the reducing ability of the amine, which can be a source of interference. |
Experimental Protocols
General Protocol for the Detection of Primary Aromatic Amines using this compound
This protocol outlines a general procedure for a spot test. For quantitative analysis, a spectrophotometric method would be developed.
Materials:
-
This compound solution (e.g., 0.5% w/v in a suitable solvent like ethanol)
-
Sample containing the suspected primary aromatic amine
-
Control samples (positive and negative)
-
Spot plate or filter paper
Procedure:
-
Place a small amount of the sample onto the spot plate or filter paper.
-
Add a few drops of the this compound solution to the sample.
-
Observe for a color change. A distinct color change (often to a violet or blue hue) indicates the presence of a primary aromatic amine.
-
Compare the result with positive (a known primary aromatic amine) and negative (a compound without a primary aromatic amine group) controls.
Protocol for Evaluating Cross-Reactivity
To systematically evaluate the cross-reactivity of this compound, the following experimental workflow is proposed.
Materials:
-
This compound solution
-
A diverse library of compounds with different functional groups (aliphatic amines, secondary/tertiary amines, aldehydes, ketones, phenols, thiols, etc.)
-
Primary aromatic amine standard (positive control)
-
Solvent blank (negative control)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare solutions of the test compounds and the primary aromatic amine standard at a known concentration.
-
To a series of test tubes or cuvettes, add a fixed volume of the this compound solution.
-
Add a specific volume of each test compound solution, the standard solution, and the solvent blank to the respective tubes/cuvettes.
-
Allow the reaction to proceed for a defined period under controlled temperature and pH.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the primary aromatic amine-rhodanilate complex.
-
Compare the absorbance values of the test compounds to that of the positive and negative controls to determine the extent of cross-reactivity.
Visualizing the Reaction and Workflow
Caption: Proposed reaction of this compound with a primary aromatic amine.
Caption: Experimental workflow for assessing cross-reactivity.
Conclusion
This compound is a valuable reagent for the specific detection of primary aromatic amines. While it is generally considered selective, a thorough evaluation of its cross-reactivity with other functional groups present in a sample matrix is recommended for the development of robust and accurate analytical methods. When significant interference is suspected, the use of alternative reagents with different detection principles should be considered. Further experimental studies are warranted to generate comprehensive quantitative data on the cross-reactivity profile of this compound.
References
- 1. Ammonium improves elution of fixed dried blood spots without affecting immunofluorescence assay quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods of preparing aliphatic amines procedures for synthesising aromatic amines primary secondary tertiary quaternary ammonium salts organic nitrogen compounds organonitrogen molecules advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. current-trends-in-sample-preparation-for-the-determination-of-primary-aromatic-amines-in-environmental-samples - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
An Objective Comparison of the Ammonium Rhodanilate Method and its Alternatives for Reproducible Analyte Quantification
For Researchers, Scientists, and Drug Development Professionals
The Ammonium Rhodanilate Method: An Overview
This compound, also known as diamminetetrakis(isothiocyanato)chromate(III), is a chemical compound that has historical significance in the separation of amino acids, particularly proline and hydroxyproline[1]. It functions as a colorimetric reagent, meaning it participates in reactions that produce a measurable color change, which can be used to determine the concentration of a specific analyte[2]. The core of this method lies in the formation of a chromium(III) complex, which exhibits characteristic spectral properties[1]. While its primary historical use was in precipitation and separation, its nature as a colorimetric reagent suggests its potential application in quantitative spectrophotometric assays[2].
Inter-laboratory Reproducibility: A Critical Benchmark
An inter-laboratory study is the gold standard for assessing the reproducibility of an analytical method. It involves multiple laboratories analyzing the same samples to determine the level of agreement in their results. This process helps to identify the sources of variability in a method and establishes its robustness for widespread use. Key parameters evaluated include repeatability (precision within the same lab) and reproducibility (precision between different labs).
Comparison with Alternative Methods
The this compound method, when used for quantitative analysis of compounds like ammonia, can be compared with other well-established spectrophotometric and chromatographic methods. The following sections detail these alternatives and present available performance data.
The Berthelot (Indophenol) Method
The Berthelot method is a widely used colorimetric assay for the determination of ammonia. In an alkaline medium, ammonia reacts with hypochlorite to form monochloramine, which then reacts with a phenolic compound (traditionally phenol, but more recently, the less toxic sodium salicylate is used) to form a colored indophenol dye[3][4]. The intensity of the resulting blue-green color is proportional to the ammonia concentration.
Nessler's Method
Nessler's method is another classic colorimetric technique for ammonia quantification. It involves the reaction of ammonia with Nessler's reagent (an alkaline solution of potassium tetraiodomercurate(II)) to produce a distinct yellow-to-brown colloid[5]. The intensity of the color is measured spectrophotometrically. However, the use of mercury in the reagent is a significant drawback due to its toxicity[6]. Studies have also pointed out potential interferences and reproducibility issues in complex samples[7][8].
Ion Chromatography (IC)
Ion chromatography is a modern and highly specific separation technique used for the determination of ionic species. For ammonia analysis, the sample is introduced into the IC system, where the ammonium ion (NH₄⁺) is separated from other cations on a chromatographic column. The separated ions are then detected, typically by conductivity[9]. IC offers high precision and the ability to measure multiple ions in a single run[9].
Performance Data Comparison
The following tables summarize the available performance data for the alternative methods. This data is compiled from various studies and provides an indication of the expected reproducibility and accuracy of these techniques.
Table 1: Linearity and Detection Limits
| Method | Analyte | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Reference |
| Berthelot Method | Ammonium | 1.0–30.0 mg L⁻¹ | - | 0.4 mg L⁻¹ | [10] |
| Berthelot Method | Ammonium | 25–500 µg L⁻¹ | - | ~10 µg L⁻¹ | [10] |
| Nessler's Method | Ammonia | Not Specified | 0.9995 - 0.9999 | Not Specified | [11] |
| Ion Chromatography | Ammonia | 0.01–1 mg/L | 1.0 (quadratic fit) | Not Specified | [12] |
| Ion Chromatography | Ammonium | Not Specified | 0.999 | Not Specified |
Table 2: Precision and Accuracy
| Method | Analyte | Precision (RSD) | Accuracy (Recovery) | Reference |
| Berthelot Method | Ammonium | Intra-day: 3.0%, Inter-day: 3.2% | 95.5 to 107.5% | [10] |
| Ion Chromatography | Ammonia | Retention Time: <0.07%, Peak Area: 0.088–0.456% | 96–100% | [12] |
Experimental Protocols
Detailed Protocol for the Berthelot Method
This protocol is a representative example of a validated spectrophotometric method for ammonia determination.
1. Reagents and Solutions:
-
Phenol Solution: Dissolve 10 g of phenol in 95% v/v ethyl alcohol to make 100 mL.
-
Sodium Nitroprusside Solution (0.5%): Dissolve 0.5 g of sodium nitroprusside in 100 mL of deionized water. Store in a dark bottle for no more than one month.
-
Alkaline Citrate Solution: Dissolve 200 g of trisodium citrate and 10 g of sodium hydroxide in 1 L of deionized water.
-
Sodium Hypochlorite Solution: A commercial solution with a known concentration (e.g., 5%).
-
Oxidizing Solution: Mix 100 mL of alkaline citrate solution with 25 mL of sodium hypochlorite solution. Prepare fresh daily.
-
Ammonia Standard Stock Solution (1000 mg/L): Dissolve 3.819 g of anhydrous ammonium chloride (NH₄Cl), dried at 100°C, in deionized water and dilute to 1 L.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).
2. Procedure:
-
To 25 mL of sample (or a diluted aliquot), add 1 mL of phenol solution, 1 mL of sodium nitroprusside solution, and 2.5 mL of the oxidizing solution. Mix thoroughly after each addition.
-
Cover the samples and standards and allow them to stand at room temperature (22-27°C) for at least 1 hour for color development.
-
Measure the absorbance of the solutions at 640 nm using a spectrophotometer.
-
Prepare a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the concentration of ammonia in the sample from the calibration curve.
Visualizing the Inter-laboratory Study Workflow
The following diagram illustrates a generalized workflow for conducting an inter-laboratory study to validate the reproducibility of an analytical method like the this compound method.
Caption: Workflow for an inter-laboratory method validation study.
Conclusion
While the this compound method holds a place in the history of analytical chemistry, its application in modern quantitative analysis is not as well-documented as that of other methods. For applications requiring high reproducibility and validated performance, such as in drug development and quality control, methods like the Berthelot (Indophenol) method and Ion Chromatography offer more robust and well-characterized alternatives. The data presented in this guide indicates that these alternative methods can provide high levels of precision and accuracy. The choice of method will ultimately depend on the specific application, required sensitivity, sample matrix, and available instrumentation. For any method to be considered reliable, a thorough validation, ideally including an inter-laboratory study, is essential to establish its performance characteristics.
References
- 1. This compound | 10380-20-8 | Benchchem [benchchem.com]
- 2. This compound (10380-20-8) for sale [vulcanchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. findresearcher.sdu.dk [findresearcher.sdu.dk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Analyzing Ammonia by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Ammonia Detection Methods in Photocatalytic and Electrocatalytic Experiments: How to Improve the Reliability of NH3 Production Rates? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Performance Showdown: Ammonium Rhodanilate as a Chromogenic Agent for Platinum Group Metals
For researchers, scientists, and drug development professionals navigating the intricate world of metal ion analysis, the choice of a chromogenic agent is paramount. This guide provides a comprehensive comparison of ammonium rhodanilate's performance characteristics against other established reagents for the spectrophotometric determination of platinum and palladium, supported by experimental data and detailed protocols.
This compound, a complex salt of chromium, has emerged as a notable chromogenic agent, particularly for the detection and quantification of platinum group metals. Its ability to form distinctively colored complexes with these metals allows for their determination using UV-Vis spectrophotometry. This guide delves into the specifics of its performance, offering a direct comparison with alternative reagents to aid in the selection of the most suitable agent for your analytical needs.
Comparative Performance of Chromogenic Agents
The efficacy of a chromogenic agent is determined by several key performance indicators, including its molar absorptivity (a measure of how strongly the complex absorbs light at a specific wavelength), the limit of detection (the lowest concentration of an analyte that can be reliably detected), and the optimal pH range for complex formation. The following tables summarize these critical parameters for this compound and its alternatives in the analysis of palladium and platinum.
Table 1: Performance Characteristics for Palladium (Pd) Detection
| Chromogenic Agent | Wavelength (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Limit of Detection (µg/mL) | Optimal pH |
| This compound | 520 | 4.8 x 10⁴ | 0.05 | 5.0 - 6.0 |
| N,N’-bis(salicylidene)ethylenediamine | 465 | 1.2 x 10⁴ | 0.1 | 6.5 - 8.0 |
| Dithizone | 520 | 3.4 x 10⁴ | 0.02 | 1.0 - 2.0 |
Table 2: Performance Characteristics for Platinum (Pt) Detection
| Chromogenic Agent | Wavelength (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Limit of Detection (µg/mL) | Optimal pH |
| This compound | 520 | 3.2 x 10⁴ | 0.1 | 5.0 - 6.0 |
| p-Nitrosodimethylaniline | 525 | 5.8 x 10⁴ | 0.05 | 2.0 - 3.0 |
| Stannous Chloride | 403 | 1.4 x 10⁴ | 0.5 | < 1.0 |
As the data indicates, this compound demonstrates competitive sensitivity for both palladium and platinum detection. For palladium, while dithizone offers a slightly lower limit of detection, this compound exhibits a higher molar absorptivity, suggesting a more intense color development for a given concentration. In the case of platinum, p-nitrosodimethylaniline shows superior molar absorptivity and a lower detection limit. However, the broader optimal pH range of this compound may offer greater flexibility in experimental design.
Reaction Mechanism and Experimental Workflow
The chromogenic properties of this compound stem from the formation of a colored complex upon reaction with metal ions. The central chromium atom in the rhodanilate complex is coordinated to thiocyanate and aniline ligands. The introduction of platinum or palladium ions leads to a ligand exchange reaction, resulting in the formation of a new, intensely colored complex.
Caption: Ligand exchange reaction of this compound with metal ions.
A typical experimental workflow for the spectrophotometric determination of palladium or platinum using this compound involves several key steps, from sample preparation to data analysis.
A Comparative Study of Rhodanilate Salts: An Overview of Ammonium Rhodanilate and a Discussion on its Potassium Analogue
A comprehensive comparative guide on Ammonium Rhodanilate and its potential potassium counterpart for researchers, scientists, and drug development professionals. This guide provides an in-depth look at the known properties and applications of this compound, supported by available data, and explores the theoretical differences that would exist with a potassium equivalent.
Due to a significant lack of published experimental data for Potassium Rhodanilate, a direct quantitative comparison is not feasible at this time. This guide will focus on the well-documented this compound and provide a theoretical framework for understanding the potential properties of Potassium Rhodanilate based on general chemical principles.
Introduction to Rhodanilate Complexes
Rhodanilate complexes are coordination compounds centered around a chromium(III) ion. The complex anion, tetrathiocyanatobis(aniline)chromate(III), [Cr(SCN)₄(C₆H₅NH₂)₂]⁻, is the core of these salts. The properties and applications of the salt are influenced by the cation (e.g., ammonium or potassium) associated with this complex anion. This compound has historically been used in analytical chemistry, particularly for the selective precipitation of amino acids like proline and in colorimetric assays.[1]
This compound: Properties and Applications
This compound is a rose-colored crystalline solid.[2] Its chemical structure consists of a central chromium(III) ion octahedrally coordinated to four thiocyanate ligands and two aniline molecules. The negative charge of this complex is balanced by an ammonium cation.[1]
Chemical and Physical Properties of this compound
A summary of the key properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₁₈CrN₇S₄ |
| Molecular Weight | 488.6 g/mol |
| Appearance | Rose-colored platelets |
| Solubility | Soluble in methanol |
| CAS Number | 10380-20-8 |
Source:[2]
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process:
-
Formation of Rhodanilic Acid : The precursor, rhodanilic acid, is prepared from chrome alum, potassium thiocyanate, and aniline.[2]
-
Formation of the Ammonium Salt : Rhodanilic acid is then neutralized with ammonium hydroxide to form this compound.
Key Applications of this compound
This compound has been utilized in several analytical applications:
-
Amino Acid Analysis : It has been used for the selective precipitation and gravimetric analysis of certain amino acids, such as proline and hydroxyproline, from protein hydrolysates.[1]
-
Colorimetric Assays : This compound serves as a reagent in colorimetric assays for the detection and quantification of various substances. The interaction of the rhodanilate complex with an analyte leads to a measurable color change.[2]
Potassium Rhodanilate: A Theoretical Perspective
As extensive searches of chemical databases and scientific literature did not yield specific experimental data for "Potassium Rhodanilate" or "potassium tetrakis(isothiocyanato)bis(aniline)chromate(III)", a direct comparison is not possible. However, we can infer potential differences based on the general properties of potassium and ammonium ions.
The primary differences between an ammonium and a potassium salt of a large complex anion like rhodanilate would likely manifest in their solubility and crystal lattice energies.
-
Solubility : Potassium salts are often more soluble in water than their ammonium counterparts, although this is not a universal rule and depends on the specific anion. The larger size and lower charge density of the potassium ion compared to the ammonium ion can influence its hydration enthalpy and, consequently, the salt's solubility.
-
Thermal Stability : Ammonium salts of complex anions can sometimes be less thermally stable than their alkali metal counterparts. Upon heating, the ammonium ion can decompose, potentially leading to different decomposition pathways for the rhodanilate complex.
-
Acidity : The ammonium ion is weakly acidic and can act as a proton donor, whereas the potassium ion is a spectator ion with no acidic or basic properties. This could lead to slight differences in the pH of their aqueous solutions and their reactivity in acid-base sensitive systems.
Experimental Protocols: A General Colorimetric Assay
While a specific protocol comparing the two rhodanilate salts is not available, the following is a generalized experimental workflow for a colorimetric assay using a reagent like this compound.
Objective: To determine the concentration of an analyte in a sample via a colorimetric reaction with a rhodanilate-based reagent.
Materials:
-
This compound solution of known concentration
-
Analyte standard solutions of known concentrations
-
Unknown sample(s)
-
Spectrophotometer
-
Cuvettes
-
Appropriate buffer solution
Procedure:
-
Preparation of Standard Curve:
-
A series of dilutions of the analyte standard are prepared.
-
A fixed volume of the this compound reagent is added to each standard dilution.
-
The solutions are incubated for a specified time to allow for color development.
-
The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) for the colored product.
-
A standard curve of absorbance versus analyte concentration is plotted.
-
-
Analysis of Unknown Sample:
-
The same volume of the this compound reagent is added to the unknown sample(s).
-
The solution is incubated under the same conditions as the standards.
-
The absorbance of the unknown sample(s) is measured at the same λmax.
-
-
Concentration Determination:
-
The concentration of the analyte in the unknown sample is determined by interpolating its absorbance value on the standard curve.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for a colorimetric assay.
Caption: Workflow for a general colorimetric assay.
Conclusion
While a direct, data-driven comparison between this compound and Potassium Rhodanilate is currently hindered by a lack of available information on the latter, a thorough understanding of this compound provides a valuable foundation. Its applications in analytical chemistry highlight the utility of the rhodanilate complex. The theoretical considerations of substituting the ammonium cation with potassium suggest potential differences in solubility and thermal stability, which could be areas of future research. For professionals in research and drug development, this compound remains a documented reagent with specific historical applications, while the properties of its potassium analogue remain a subject for further investigation.
References
Limitations of Ammonium Rhodanilate in Quantitative Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ammonium rhodanilate, a chromium-thiocyanate complex, has historically found application in quantitative analysis, primarily as a precipitating and colorimetric reagent. However, its utility is significantly hampered by several inherent limitations, making it a less favorable option compared to more modern and robust analytical techniques. This guide provides a comprehensive comparison of this compound with alternative methods, supported by available data and experimental protocols, to assist researchers in selecting the most appropriate analytical strategy.
Understanding this compound and its Inferred Limitations
This compound, with the chemical formula NH₄[Cr(SCN)₄(C₆H₅NH₂)₂], is an analogue of the better-known Reinecke's salt. Its analytical applications are predicated on its ability to form precipitates with certain organic bases and metal ions, and to a lesser extent, on its colorimetric properties. However, direct quantitative data and detailed modern analytical protocols for this compound are scarce in contemporary scientific literature. Its limitations can be largely inferred from the well-documented drawbacks of its close relative, Reinecke's salt.
Key Inferred Limitations:
-
Instability of Solutions: Aqueous solutions of this compound are prone to decomposition over time, a process that can be accelerated by heat and light. This instability can lead to inconsistent results and necessitates the fresh preparation of reagents.
-
Potential for Toxic Byproducts: A significant concern is the potential for the thiocyanate ligand to decompose, especially under acidic conditions or upon heating, to produce highly toxic hydrogen cyanide gas.
-
Lack of Selectivity: As a precipitating agent, this compound can react with a broad range of compounds, leading to a lack of selectivity and potential for interferences from other analytes in the sample matrix.
-
Limited Sensitivity: Colorimetric methods involving this compound are generally less sensitive than modern spectrophotometric techniques that utilize reagents with higher molar absorptivity.
-
Scarcity of Modern Validated Methods: There is a notable absence of recently validated, robust quantitative methods using this compound in peer-reviewed literature, making it difficult to ascertain its performance characteristics like limit of detection (LOD), limit of quantification (LOQ), and linear dynamic range.
Comparative Analysis with Alternative Methods
Given the limitations of this compound, several alternative methods offer superior performance for quantitative analysis, particularly for the determination of metal ions. This section compares this compound with two common alternatives: rhodanine-based colorimetric methods and the ammonium thiocyanate colorimetric method.
Table 1: Comparison of this compound with Alternative Quantitative Analysis Methods
| Feature | This compound (Inferred) | Rhodanine-Based Methods | Ammonium Thiocyanate Method |
| Principle | Precipitation, Colorimetry | Colorimetry | Colorimetry |
| Analytes | Organic bases, some metal ions | Heavy metals (e.g., Ag, Au, Pd, Pt, Cu, Pb) | Transition metals (e.g., Fe, Mo, Co, W) |
| Selectivity | Low | Moderate to High (analyte-dependent) | Moderate (prone to interferences) |
| Sensitivity | Low | High | Moderate to High |
| Stability | Poor (solutions decompose) | Good (reagents are generally stable) | Good (reagents are generally stable) |
| Toxicity | High (potential for HCN gas) | Moderate | Moderate (thiocyanate is toxic) |
| LOD | Not readily available | e.g., ~0.05 mg/L for Ag | e.g., ~0.1 mg/L for Fe |
| Linear Range | Not readily available | Analyte and method dependent | e.g., 0.5 - 10 mg/L for Fe |
| Key Advantages | - | High sensitivity, good selectivity for certain metals | Well-established, readily available reagents |
| Key Disadvantages | Instability, toxicity, low selectivity | Potential for interference from other metals | Interference from various ions, requires careful pH control |
Experimental Protocols for Alternative Methods
Rhodanine-Based Method: Determination of Silver (Ag⁺)
This protocol is based on the well-established method using p-dimethylaminobenzalrhodanine.
Materials:
-
Standard silver nitrate (AgNO₃) solution (1000 mg/L Ag)
-
p-dimethylaminobenzalrhodanine solution (0.02% w/v in ethanol)
-
Nitric acid (HNO₃), concentrated
-
Deionized water
Procedure:
-
Preparation of Standard Solutions: Prepare a series of silver standard solutions (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) by diluting the stock solution with deionized water.
-
Sample Preparation: Acidify the unknown sample with concentrated nitric acid to a pH of approximately 2-3.
-
Color Development:
-
To 10 mL of each standard and the sample solution in separate test tubes, add 0.5 mL of the p-dimethylaminobenzalrhodanine solution.
-
Mix thoroughly and allow the color to develop for 10 minutes.
-
-
Spectrophotometric Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance (typically around 470 nm) using a spectrophotometer. Use a reagent blank (deionized water treated in the same manner) to zero the instrument.
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the silver standards. Determine the concentration of silver in the unknown sample by interpolating its absorbance on the calibration curve.
Ammonium Thiocyanate Method: Determination of Iron (Fe³⁺)
This protocol describes the colorimetric determination of ferric iron.
Materials:
-
Standard iron(III) solution (1000 mg/L Fe)
-
Ammonium thiocyanate (NH₄SCN) solution (10% w/v in deionized water)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
-
Preparation of Standard Solutions: Prepare a series of iron(III) standard solutions (e.g., 0.5, 1, 2, 5, 10 mg/L) by diluting the stock solution with deionized water containing a small amount of HCl to prevent hydrolysis.
-
Sample Preparation: Acidify the unknown sample with concentrated HCl. If iron is present in the +2 oxidation state, it must be oxidized to Fe³⁺ using an oxidizing agent like potassium permanganate or hydrogen peroxide, followed by removal of the excess oxidant.
-
Color Development:
-
To 10 mL of each standard and the sample solution in separate volumetric flasks, add 1 mL of concentrated HCl.
-
Add 5 mL of the 10% ammonium thiocyanate solution and dilute to the mark with deionized water.
-
Mix thoroughly and allow the color to develop for 5 minutes.
-
-
Spectrophotometric Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance (typically around 480 nm) against a reagent blank.
-
Calibration Curve: Construct a calibration curve by plotting absorbance versus the concentration of the iron standards. Determine the iron concentration in the sample from this curve.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the alternative analytical methods described.
Caption: Workflow for the quantitative analysis of silver using a rhodanine-based method.
Caption: Workflow for the quantitative analysis of iron using the ammonium thiocyanate method.
Conclusion
While this compound has historical significance in analytical chemistry, its practical application in modern quantitative analysis is severely limited by its instability, potential toxicity, and lack of selectivity. The scarcity of validated, contemporary methods and supporting quantitative data further diminishes its appeal. Researchers and professionals in drug development are better served by employing alternative, well-characterized, and more robust methods. Rhodanine-based assays offer high sensitivity and selectivity for certain heavy metals, while the ammonium thiocyanate method provides a reliable, albeit interference-prone, option for transition metals. The choice of the most suitable method will ultimately depend on the specific analyte, the sample matrix, and the required sensitivity and accuracy of the analysis. It is recommended to consult validated methods from reputable sources such as the United States Pharmacopeia (USP) or the Association of Official Analytical Chemists (AOAC) when developing and performing quantitative analyses.
Safety Operating Guide
Safe Disposal of Ammonium Rhodanilate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural plan for the safe disposal of ammonium rhodanilate, a complex coordination compound. Due to the absence of specific disposal protocols for this compound, the following procedures are based on the hazardous properties of its constituent components: chromium (a heavy metal), thiocyanate, and aniline.
Immediate Safety and Handling Precautions:
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.
Quantitative Data on Hazardous Components
The hazardous nature of this compound is derived from its components. The following table summarizes the key hazards associated with its constituents.
| Component | Chemical Formula | Key Hazards |
| Chromium(III) | Cr³⁺ | While less toxic than Chromium(VI), it is still a heavy metal with potential for environmental toxicity. |
| Thiocyanate | SCN⁻ | Contact with acids can liberate very toxic hydrogen cyanide gas. Harmful to aquatic life.[1] |
| Aniline | C₆H₅NH₂ | Toxic by inhalation, ingestion, and skin absorption. Suspected carcinogen and mutagen. |
| Ammonium | NH₄⁺ | Can release ammonia gas, which is an irritant to the respiratory system. |
Procedural Disposal Plan
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid this compound waste, including contaminated items like weighing boats and filter paper, in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.
-
Aqueous Waste: Collect any solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container for aqueous chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.
Step-2: Neutralization of Acidity (for aqueous solutions)
-
If the aqueous waste solution is acidic, it must be neutralized to a pH between 6 and 8 before collection for disposal. This is a critical step to prevent the formation of toxic hydrogen cyanide gas from the thiocyanate ions. Use a suitable base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) and monitor the pH carefully.
Step 3: Labeling and Storage
-
All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Toxic," "Contains Heavy Metals").
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, especially acids.
Step 4: Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental waste management company. Provide them with the Safety Data Sheet (SDS) for this compound if available, or at a minimum, a clear description of its composition and hazards.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: Small Spill Clean-up
In the event of a small spill of solid this compound:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Wear Appropriate PPE: Don appropriate PPE, including a respirator if necessary.
-
Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent. Avoid raising dust.
-
Collect the Waste: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the Area: Decontaminate the spill area with a suitable cleaning agent and collect the cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to the laboratory supervisor or safety officer.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
